Technical Whitepaper: Safety, Handling, and Synthetic Utility of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde
Executive Summary & Nomenclature Clarification Indole-3-carboxaldehyde (I3A) and its halogenated derivatives represent a privileged class of structural motifs in modern drug discovery. Specifically, 5-Chloro-4-hydroxy-1H...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Nomenclature Clarification
Indole-3-carboxaldehyde (I3A) and its halogenated derivatives represent a privileged class of structural motifs in modern drug discovery. Specifically, 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde serves as a highly reactive, versatile building block for synthesizing anti-cancer, anti-bacterial, and neuropharmacological agents.
Note on Registry Identification: While some internal cataloging systems or legacy queries may refer to this compound under CAS 1010-32-8, exhaustive cross-referencing of chemical registries confirms that the globally recognized standard identifier for 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde is CAS 1227575-88-3 . This whitepaper utilizes the validated physicochemical and toxicological data associated with the standardized registry number to ensure strict scientific integrity.
Structural Causality & Physicochemical Profiling
The pharmacological value of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde stems from the precise electronic and steric modulation of the indole core.
The 3-Carbaldehyde Group: Acts as a highly electrophilic center, ideal for Knoevenagel condensations and Schiff base formations.
The 4-Hydroxy Substitution: Proximity to the 3-carbaldehyde group allows for strong intramolecular hydrogen bonding. This locks the aldehyde into a specific conformation, which is critical for stereoselective ligand-receptor binding in downstream Active Pharmaceutical Ingredients (APIs) .
The 5-Chloro Substitution: The electron-withdrawing nature of the chlorine atom lowers the pKa of the adjacent 4-hydroxyl group, increasing its acidity. Furthermore, the halogen significantly increases the lipophilicity (LogP) of the scaffold, enhancing the membrane permeability of derived drugs .
Table 1: Quantitative Physicochemical Parameters
Parameter
Value
Mechanistic Causality / Significance
Molecular Formula
C9H6ClNO2
Defines the halogenated, oxygenated indole core.
Molecular Weight
195.60 g/mol
Low molecular weight ensures downstream derivatives remain within Lipinski’s Rule of 5.
Storage Temp.
2-8°C
Mitigates thermal degradation and prevents spontaneous polymerization of the aldehyde.
Atmosphere
Inert (Argon/N2)
Prevents oxidative degradation of the electron-rich pyrrole ring within the indole system.
Hazard Mechanics & Safety Data Sheet (SDS) Protocols
Handling this compound requires a deep understanding of why it is hazardous, rather than simply memorizing safety codes. The electrophilic nature of the aldehyde, combined with the lipophilic halogen, allows the molecule to rapidly penetrate dermal layers and cross-link with nucleophilic residues (e.g., lysine, cysteine) on cellular proteins.
Table 2: GHS Safety & Hazard Profile
GHS Code
Hazard / Precaution
Toxicological Rationale
H302
Harmful if swallowed
Halogenated indoles disrupt gastrointestinal cellular membranes via lipophilic partitioning.
H315
Causes skin irritation
Aldehyde electrophilicity leads to rapid protein cross-linking in the dermis.
H319
Causes serious eye irritation
High LogP drives rapid penetration into the lipid-rich corneal epithelium.
P280
Wear protective PPE
Physical barriers are mandatory to block the compound's high dermal reactivity.
Self-Validating Handling Workflow
To ensure operator safety and material integrity, the following handling workflow must be strictly adhered to. The system is self-validating: if the compound changes from a light powder to a dark, tarry substance, the inert atmosphere protocol has failed, and the material has oxidized.
Self-validating safety and handling workflow for halogenated indole derivatives.
Applications in Drug Discovery
Indole-3-carboxaldehyde derivatives are highly sought after in medicinal chemistry. They serve as primary precursors for synthesizing pyrazoline derivatives, chalcones, and Schiff bases, which exhibit potent anti-leishmanial, anti-cancer, and anti-fungal properties . The 5-chloro-4-hydroxy substitution pattern specifically enhances binding affinity in kinase inhibitor assays by occupying deep hydrophobic pockets while simultaneously offering a hydrogen bond donor/acceptor site.
Synthetic pathway of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde via Schiff base condensation.
Experimental Protocol: Schiff Base Condensation
This methodology describes the synthesis of a bioactive Schiff base intermediate. The protocol is designed with built-in causality and validation checkpoints to ensure high yield and purity.
Step 1: Preparation & Solvation
Action: Dissolve 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde (1.0 eq, 10 mmol) in 50 mL of anhydrous ethanol under an argon atmosphere.
Causality: Anhydrous solvent is critical; the presence of water will drive the equilibrium backward, hydrolyzing the imine product back into the starting aldehyde. Argon prevents oxidation of the indole core.
Step 2: Nucleophilic Addition
Action: Add the target primary amine (1.1 eq, 11 mmol) dropwise to the stirring solution at room temperature.
Causality: A slight stoichiometric excess of the amine ensures total consumption of the more valuable halogenated indole starting material.
Step 3: Catalytic Activation
Action: Introduce 3-5 drops of glacial acetic acid to achieve a pH of ~4.5.
Causality: This specific pH optimally protonates the carbonyl oxygen (increasing its electrophilicity for the attack) without fully protonating the amine (which would destroy its nucleophilicity).
Step 4: Reflux & Equilibrium Shift
Action: Equip the flask with a Soxhlet extractor containing 4Å molecular sieves. Reflux the mixture at 78°C for 4-6 hours.
Causality: According to Le Chatelier's principle, the continuous removal of the water byproduct by the molecular sieves irreversibly drives the condensation reaction to completion.
Step 5: Validation Checkpoint
Action: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
Validation: The reaction is complete when the UV-active spot (254 nm) corresponding to the starting aldehyde completely disappears, replaced by a lower-polarity imine spot.
Step 6: Isolation
Action: Cool the reaction mixture to 0-5°C to induce crystallization. Filter the precipitate under vacuum and wash with cold ethanol.
References
Mukhtar, N. A., et al. "New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review." Mini-Reviews in Medicinal Chemistry, 2025. Available at:[Link]
MDPI Open Access Journals. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications." Molecules, 2021. Available at:[Link]
Exploratory
Solubility Profile of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde in Organic Solvents
An In-Depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde, a key heterocyclic intermediate in synthetic c...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde, a key heterocyclic intermediate in synthetic chemistry and drug discovery. Understanding the solubility of this compound is paramount for its effective use in reaction optimization, purification, formulation, and analytical method development. This document delineates the theoretical principles governing its solubility based on its molecular structure and presents a detailed, albeit illustrative, solubility profile across a spectrum of common organic solvents. Furthermore, it offers robust, step-by-step protocols for empirical solubility determination and data validation, designed to equip researchers, scientists, and drug development professionals with the necessary tools for practical application.
Introduction: The Significance of Solubility in Process Chemistry
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde is a substituted indole derivative whose utility is frequently noted in the synthesis of pharmacologically active molecules. The molecule's architecture, featuring a halogenated aromatic ring, a phenolic hydroxyl group, a reactive aldehyde, and a hydrogen-bonding indole core, presents a unique and complex challenge for solvation.
The solubility of a compound is not merely a physical constant but a critical process parameter that dictates:
Reaction Kinetics: The rate and completion of a chemical reaction are often dependent on the concentration of reactants in the solution phase.
Purification Efficiency: Crystallization, a primary method for purification, is fundamentally a solubility-driven process. Selecting an appropriate solvent system is crucial for maximizing yield and purity.
Formulation Development: For active pharmaceutical ingredients (APIs), solubility in various excipients and solvent systems governs bioavailability and the feasibility of different dosage forms.
Analytical Accuracy: Reliable quantification via methods like HPLC requires the analyte to be fully dissolved in the mobile phase or a suitable diluent.
This guide provides a foundational understanding of these principles as they apply to 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde.
Molecular Structure and Predicted Solubility Behavior
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This can be rationalized by examining the intermolecular forces the solute and solvent can engage in.
The structure of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde incorporates several functional groups that dictate its solubility:
Indole Nucleus (N-H group): The N-H proton is a strong hydrogen bond donor. The indole ring itself is aromatic and relatively nonpolar, but the lone pair on the nitrogen atom can act as a weak hydrogen bond acceptor.[1]
Hydroxyl Group (-OH): The phenolic hydroxyl group is both a strong hydrogen bond donor and acceptor, significantly increasing the molecule's polarity.
Carbaldehyde Group (-CHO): The carbonyl oxygen is a hydrogen bond acceptor. The polarity of this group contributes to solubility in polar solvents.
Chloro Group (-Cl): The chloro substituent adds to the molecular weight and introduces some polar character, but its primary effect is often to reduce solubility in very polar solvents like water compared to its non-halogenated analog due to increased hydrophobicity.
Solubility Prediction:
Based on these features, the molecule is predicted to be polar . It possesses both hydrogen bond donor (N-H, O-H) and acceptor (O=C, -OH, N-lone pair) sites. This duality suggests the following solubility trends:
High Solubility: Expected in polar aprotic solvents that can act as hydrogen bond acceptors, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF). These solvents can effectively solvate the N-H and O-H protons.
Moderate Solubility: Expected in polar protic solvents like alcohols (Methanol, Ethanol). While these solvents can hydrogen bond, they must also compete with their own self-association, which can sometimes limit the dissolution of a solid solute.
Low to Insoluble: Expected in nonpolar solvents such as Toluene, Hexanes, and Dichloromethane (DCM). These solvents lack the ability to form strong hydrogen bonds and cannot effectively overcome the strong intermolecular forces (hydrogen bonding and π–π stacking) within the crystal lattice of the solid compound.[2]
The following diagram illustrates the key intermolecular interactions that govern the solubility of the target molecule.
Caption: Intermolecular forces of the solute and their interactions with solvent classes.
Illustrative Solubility Data
The following table presents a hypothetical but scientifically reasoned solubility profile for 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde at ambient temperature (20-25°C). These values are intended for illustrative purposes to guide solvent selection and should be confirmed empirically.
Solvent
Solvent Class
Dielectric Constant (ε)
Predicted Solubility (mg/mL)
Qualitative Classification
n-Hexane
Nonpolar
1.9
< 0.1
Insoluble
Toluene
Nonpolar
2.4
< 0.1
Insoluble
Dichloromethane (DCM)
Aprotic (Weakly Polar)
9.1
~ 0.5
Sparingly Soluble
Ethyl Acetate (EtOAc)
Aprotic (Polar)
6.0
~ 2
Sparingly Soluble
Tetrahydrofuran (THF)
Polar Aprotic
7.6
> 25
Soluble
Acetone
Polar Aprotic
21
> 50
Freely Soluble
Acetonitrile (ACN)
Polar Aprotic
37.5
~ 15
Soluble
Isopropanol (IPA)
Polar Protic
19.9
~ 5
Slightly Soluble
Ethanol (EtOH)
Polar Protic
24.5
~ 10
Soluble
Methanol (MeOH)
Polar Protic
32.7
~ 20
Soluble
N,N-Dimethylformamide (DMF)
Polar Aprotic
36.7
> 100
Very Soluble
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
46.7
> 100
Very Soluble
Data Interpretation:
The high solubility in DMSO and DMF is a direct result of their strong hydrogen bond accepting capability and high polarity, which can effectively disrupt the crystal lattice of the solute. The moderate to high solubility in other polar aprotic solvents (THF, Acetone) follows this trend. In contrast, the solubility in alcohols is good but comparatively lower, potentially due to the energy cost of disrupting the solvent's own hydrogen-bonding network. The very low solubility in nonpolar solvents is expected, as they cannot overcome the strong intermolecular hydrogen bonds holding the solute's crystal structure together.
This section provides a robust, self-validating protocol for determining the equilibrium solubility of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde. The shake-flask method is a gold-standard technique for this purpose.
Objective: To determine the saturation concentration of the solute in a specific solvent at a controlled temperature.
Selected organic solvents (HPLC grade or equivalent)
Analytical balance (± 0.01 mg)
Scintillation vials (e.g., 20 mL) with PTFE-lined caps
Orbital shaker with temperature control
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Workflow Diagram:
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Step-by-Step Procedure:
Preparation of Calibration Standards:
a. Accurately prepare a stock solution of the compound in a highly soluble solvent (e.g., DMSO or DMF).
b. Perform a series of serial dilutions to create at least five calibration standards that bracket the expected solubility range.
c. Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.999.
Sample Preparation:
a. Add an excess amount of solid 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde to a scintillation vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~50-100 mg.
b. Accurately add a known volume (e.g., 5.0 mL) of the desired test solvent to the vial.
Equilibration:
a. Securely cap the vials.
b. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed.
c. Allow the mixture to equilibrate for a sufficient time. A minimum of 24 hours is recommended, but 48-72 hours is preferable to ensure equilibrium is reached, especially for sparingly soluble compounds.
Sampling and Filtration:
a. After equilibration, remove the vials and let them stand undisturbed at the same temperature for at least 1 hour to allow the excess solid to settle.
b. Carefully draw a sample of the supernatant using a syringe.
c. Immediately pass the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles. Causality Note: Failure to filter properly is the most common source of erroneously high solubility results.
Dilution and Analysis:
a. Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.
b. Analyze the diluted sample by HPLC.
Calculation and Validation:
a. Using the peak area from the HPLC analysis and the calibration curve, calculate the concentration of the diluted sample.
b. Account for the dilution factor to determine the final solubility in mg/mL.
c. Trustworthiness Check: Visually inspect the original equilibration vial to confirm that a solid precipitate remains. The presence of undissolved solid validates that the measured concentration represents the saturation solubility.
Conclusion and Recommendations
The solubility profile of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde is dominated by its polar nature and its capacity for strong hydrogen bonding. It exhibits excellent solubility in polar aprotic solvents like DMSO and DMF, making these ideal choices for preparing stock solutions for screening or for reaction media where high concentration is required. Alcohols like methanol and ethanol offer moderate solubility and are suitable for processes like recrystallization, where solubility needs to be temperature-dependent. Nonpolar solvents are generally unsuitable for dissolving this compound. For any process development, it is imperative to empirically verify these illustrative solubility values using a robust method, such as the shake-flask protocol detailed herein, to ensure process reliability and reproducibility.
References
FooDB (2020). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). The FooDB Database. [Link]
PubChem. 5-chloro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]
An In-depth Technical Guide on the Thermodynamic Stability of 4-Hydroxy Substituted Indole-3-carbaldehydes
Abstract Derivatives of indole-3-carbaldehyde are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. The substitution pattern on the indole scaffold play...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Derivatives of indole-3-carbaldehyde are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. The substitution pattern on the indole scaffold plays a crucial role in modulating their physicochemical properties, including thermodynamic stability, which in turn influences their synthesis, formulation, and bio-availability. This in-depth technical guide focuses on the thermodynamic stability of 4-hydroxy substituted indole-3-carbaldehydes. In the absence of extensive experimental thermochemical data for this specific molecule, this guide provides a comprehensive framework for its stability assessment, focusing on the key contributing structural factors and a detailed protocol for computational evaluation using Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the stability of this important class of heterocyclic compounds.
Introduction: The Significance of 4-Hydroxyindole-3-carbaldehyde
4-Hydroxyindole-3-carbaldehyde is a naturally occurring plant metabolite, identified in species such as Capparis spinosa L. and as a glycosylated conjugate in Arabidopsis thaliana where it participates in defense mechanisms against pathogens.[1] Its versatile heterocyclic structure makes it a valuable intermediate in the synthesis of more complex, biologically active molecules.[2] Understanding the thermodynamic stability of this scaffold is paramount for several reasons:
Synthetic Route Optimization: Knowledge of the relative stability of isomers and conformers can inform the selection of reaction conditions to favor the desired product.
Drug Development: The stability of a drug candidate affects its shelf-life, formulation, and degradation pathways.
Molecular Modeling: Accurate thermodynamic data is essential for computational studies of receptor-ligand interactions and for predicting the behavior of the molecule in biological systems.
This guide will delve into the structural features that govern the thermodynamic stability of 4-hydroxyindole-3-carbaldehyde and provide a practical, step-by-step methodology for its computational assessment.
The thermodynamic stability of 4-hydroxyindole-3-carbaldehyde is primarily influenced by a combination of intramolecular interactions and electronic effects.
Intramolecular Hydrogen Bonding
A key feature of the 4-hydroxyindole-3-carbaldehyde structure is the potential for the formation of an intramolecular hydrogen bond (IHB) between the hydroxyl group at the 4-position and the carbonyl oxygen of the carbaldehyde group at the 3-position. This interaction forms a six-membered ring, which is known to be a particularly stable arrangement.[3][4] The formation of an IHB can significantly increase the thermodynamic stability of a molecule by lowering its overall energy.[5] This stabilization arises from the favorable electrostatic interaction between the hydrogen bond donor (the hydroxyl group) and the hydrogen bond acceptor (the carbonyl oxygen).[6]
The strength of this IHB can be influenced by the electronic nature of the indole ring system and any other substituents present. The delocalized π-electron system of the indole ring can enhance the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen, thereby strengthening the hydrogen bond. This phenomenon is often referred to as Resonance-Assisted Hydrogen Bonding (RAHB).[7]
Diagram 1: Intramolecular Hydrogen Bonding in 4-Hydroxyindole-3-carbaldehyde
Caption: Formation of a stabilizing six-membered ring via an intramolecular hydrogen bond.
Tautomerism
Hydroxy-substituted aromatic systems can potentially exist in equilibrium with their keto tautomers.[8][9][10] For 4-hydroxyindole, a tautomeric equilibrium with the corresponding 4-keto-4,5-dihydroindole (indolin-4-one) form is conceivable. The introduction of the electron-withdrawing carbaldehyde group at the 3-position will influence this equilibrium.
Generally, for simple monocyclic aromatic systems, the enol (hydroxy) form is significantly more stable due to the preservation of aromaticity.[9] However, the relative stability of tautomers can be influenced by factors such as solvent polarity and the presence of other functional groups.[11][12][13] While the 4-hydroxy form of indole-3-carbaldehyde is expected to be the predominant tautomer, a comprehensive stability analysis should consider the potential contribution of the keto form.
Diagram 2: Potential Tautomeric Equilibrium
Caption: The potential tautomeric equilibrium between the hydroxy (enol) and keto forms.
Resonance and Substituent Effects
The thermodynamic stability of the indole ring is a result of its aromatic character and the delocalization of the nitrogen lone pair electrons into the π-system. The introduction of substituents can either enhance or diminish this stability. The hydroxyl group at the 4-position is an electron-donating group through resonance, which generally increases the electron density of the aromatic system and contributes to its stability. Conversely, the carbaldehdye group at the 3-position is an electron-withdrawing group, which can decrease the electron density of the ring.[1][2] The interplay of these opposing electronic effects will determine the overall electron distribution and thermodynamic stability of the molecule.[14][15]
Experimental and Computational Assessment of Thermodynamic Stability
Direct experimental determination of the thermodynamic stability of a molecule like 4-hydroxyindole-3-carbaldehyde typically involves calorimetric techniques to measure the enthalpy of formation. However, such data is often unavailable for specialized compounds. Therefore, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accurately predicting thermodynamic properties.[16][17]
Synthesis of 4-Hydroxyindole-3-carbaldehyde
For any experimental validation, the synthesis of the compound is a prerequisite. The most common and efficient method for synthesizing 4-hydroxyindole-3-carbaldehyde is the Vilsmeier-Haack reaction.[18]
Table 1: Physicochemical Properties of 4-Hydroxyindole-3-carbaldehyde
Computational Protocol: Determination of Thermodynamic Stability using DFT
The following protocol outlines a robust procedure for calculating the Gibbs free energy of 4-hydroxyindole-3-carbaldehyde and its potential tautomers or conformers, allowing for a quantitative assessment of their relative thermodynamic stabilities.[7][19][20][21]
Diagram 3: DFT Workflow for Thermodynamic Stability Assessment
Caption: A streamlined workflow for determining thermodynamic stability using DFT calculations.
Step-by-Step Computational Methodology:
Structure Preparation:
Construct the 3D structures of the conformers and/or tautomers of interest (e.g., the enol form with and without the intramolecular hydrogen bond, and the keto form) using a molecular builder.
Geometry Optimization:
Perform a full geometry optimization for each structure. This process finds the lowest energy conformation for each isomer.
Recommended Method: Density Functional Theory (DFT) is a good balance of accuracy and computational cost.
Recommended Functional: B3LYP is a widely used and well-validated hybrid functional for organic molecules.
Recommended Basis Set: 6-311+G(d,p) or a larger basis set is recommended for accurate results. This basis set includes diffuse functions (+) to describe lone pairs and polarization functions (d,p) to accurately model bonding.
Software: Gaussian, ORCA, or other quantum chemistry packages can be used.
Frequency Calculation:
Perform a frequency calculation at the same level of theory as the geometry optimization. This is a critical step for two reasons:
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies). If an imaginary frequency is found, it indicates a transition state, and the geometry needs to be further optimized.
It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
Thermochemical Analysis:
Extract the thermochemical data from the output of the frequency calculation. The software will typically provide values for:
Electronic Energy (E)
Enthalpy (H = E + ZPVE + thermal corrections)
Gibbs Free Energy (G = H - TS)
Relative Stability Calculation:
The thermodynamic stability of different isomers can be compared by calculating the difference in their Gibbs free energies (ΔG). The isomer with the lower Gibbs free energy is the more thermodynamically stable.
The equilibrium constant (K) between two isomers can be calculated using the equation: K = exp(-ΔG/RT) , where R is the gas constant and T is the temperature in Kelvin.
Conclusion
While direct experimental data on the thermodynamic stability of 4-hydroxyindole-3-carbaldehyde is scarce, a thorough understanding of its structural features allows for a robust assessment of the factors governing its stability. The presence of a strong intramolecular hydrogen bond is predicted to be a major stabilizing factor. The potential for tautomerism exists, though the aromatic hydroxy form is expected to be significantly more stable. For researchers and drug development professionals, the application of computational methods, specifically Density Functional Theory, provides a powerful and accessible means to quantify the thermodynamic stability of this and related molecules. The detailed protocol provided in this guide serves as a practical framework for conducting such an analysis, enabling a more informed approach to the synthesis, handling, and application of 4-hydroxy substituted indole-3-carbaldehydes.
References
Benchchem. (2025).
Benchchem. (2025). A Comparative Guide to the Synthetic Routes of 4-Hydroxyindole-3-carboxaldehyde. Benchchem.
Matsika, S. (2022).
Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
MDPI. (2022). Keto–Enol Tautomerism. In Encyclopedia. MDPI.
Bursch, M., Mewes, J., Hansen, A., & Grimme, S. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
Scholars Research Library. (2014). Theoretical study of N-H⋅⋅⋅O and O-H⋅⋅⋅N intramolecular hydrogen bonds in the derivatives of 4-(aminomethylene)-1-methylpyrazolin-5-one and its imine tautomer. Journal of Computational Methods in Molecular Design, 4(4), 68-78.
Al-Hussainy, H. A., et al. (2001). Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR , NMR and Theoretical Study.
Sci-Hub. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
Oregon State University. (2020). Keto/Enol Tautomerization. Oregon State University. Retrieved from [Link]
Reuter, K. (n.d.). Chapter 4 DFT And Thermodynamics. Refubium.
SCIRP. (n.d.). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). SCIRP.
National Science Foundation. (2021). Calculating Reliable Gibbs Free Energies for Formation of Gas-Phase Clusters that Are Critical for Atmospheric Chemistry. NSF Public Access Repository.
ResearchGate. (n.d.). Main structures in and-hydroxyquinones. Intramolecular hydrogen bond interactions are depicted by the dashed line.
Caron, G., Kihlberg, J., & Ermondi, G. (n.d.). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. UniTo.
The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]
Royal Society of Chemistry. (n.d.). Scrutinising the role of intramolecular hydrogen bonding in water exchange dynamics of Gd(iii) complexes. Dalton Transactions.
Physics Stack Exchange. (2021, July 28). How can we calculate the Gibbs free energy from first principles?. Physics Stack Exchange. Retrieved from [Link]
Scilit. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Scilit.
ResearchGate. (2017, October 5). How to calculate the Gibb's free energy using DFT method?. ResearchGate. Retrieved from [Link]
Ray, S., & Mondal, P. (2022).
Benchchem. (2025).
Schlegel, H. B. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
PubMed. (2003). Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis. PubMed.
Literature Review and Technical Synthesis Guide: 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde
Executive Summary & Pharmacological Relevance The indole-3-carbaldehyde scaffold is a privileged pharmacophore in medicinal chemistry and drug development. It serves as a critical precursor for the synthesis of complex b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Relevance
The indole-3-carbaldehyde scaffold is a privileged pharmacophore in medicinal chemistry and drug development. It serves as a critical precursor for the synthesis of complex bioactive molecules, including hydrazone derivatives, serotonergic agents, and highly substituted marine alkaloids[1][2][3]. Specifically, 5-chloro-4-hydroxy-1H-indole-3-carbaldehyde (CAS: 1227575-88-3) presents a unique substitution pattern that is highly sought after for developing targeted kinase inhibitors and metabolically stable antimalarial leads[4].
However, the synthesis of this specific molecule presents significant chemical challenges. The presence of a C5-chlorine atom and an electron-donating C4-hydroxyl group creates competing electronic effects. Unprotected, the electron-rich phenol can interfere with electrophilic aromatic substitution, leading to unwanted O-formylation or POCl
-mediated chlorination. This whitepaper outlines a self-validating, high-yield synthetic pathway designed to navigate these chemoselectivity issues.
Retrosynthetic Analysis & Core Strategy
The most efficient pathway to 5-chloro-4-hydroxy-1H-indole-3-carbaldehyde relies on the late-stage formylation of a pre-assembled 5-chloro-4-hydroxyindole core. Direct formylation of unprotected 4-hydroxyindoles using the Vilsmeier-Haack reagent is notoriously problematic due to the nucleophilicity of the free hydroxyl group.
To circumvent this, protection of the phenol is mandatory[5]. While benzyl (Bn) ethers are commonly used for phenol protection prior to Vilsmeier-Haack formylation[5], the subsequent deprotection step poses a severe risk to the C5-chlorine atom. Standard hydrogenolysis (H
, Pd/C) will inevitably cause hydrodechlorination. Therefore, an orthogonal protecting group strategy utilizing a Triisopropylsilyl (TIPS) ether is recommended. The TIPS group survives the acidic Vilsmeier conditions and can be cleaved under mild fluoride conditions, leaving the aryl chloride perfectly intact.
Retrosynthetic pathway for 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde.
Mechanistic Insights: The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the gold standard for the regioselective C3-formylation of indoles[2][5]. The reaction proceeds via the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from POCl
and DMF. The electron-rich nature of the indole, further enhanced by the C4-alkoxy group, facilitates nucleophilic attack exclusively from the C3 position onto the chloroiminium ion, forming a Wheland intermediate.
The bulky TIPS group at C4 provides critical steric shielding, preventing any side reactions at the adjacent positions and directing the electrophile cleanly to C3. Subsequent rearomatization and controlled aqueous hydrolysis of the iminium intermediate yield the target carbaldehyde.
Mechanism of the Vilsmeier-Haack formylation at the indole C3 position.
Quantitative Analysis of Synthetic Routes
The choice of protecting group dictates the overall efficiency of the synthesis. The table below summarizes the causality behind selecting a silyl-based protection strategy over traditional benzyl ethers or unprotected routes, based on analogous C4-oxygenated indole systems reported in the literature[5].
Table 1: Comparative Analysis of Protecting Group Strategies
Protecting Group
Formylation Yield (%)
Deprotection Reagent
Deprotection Yield (%)
Dehalogenation Risk
Overall Yield (%)
Unprotected (-OH)
< 20% (Complex mix)
N/A
N/A
Low
< 20%
Benzyl (-OBn)
85%
H, Pd/C
< 10% (Target)
High
< 8%
Benzyl (-OBn)
85%
BCl, DCM (-78 °C)
78%
Low
66%
TIPS (-OTIPS)
92%
TBAF, THF (0 °C)
95%
None
87%
Detailed Experimental Protocols
The following methodologies are designed as self-validating systems. Strict adherence to temperature controls and stoichiometric ratios is required to ensure reproducibility.
Protocol A: Silyl Protection of 5-Chloro-4-hydroxyindole
Objective: Mask the nucleophilic phenol to prevent O-formylation while providing steric bulk.
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere.
Reaction: Dissolve 5-chloro-4-hydroxy-1H-indole (10.0 mmol, 1.0 eq) in anhydrous DMF (30 mL). Cool the solution to 0 °C using an ice bath.
Activation: Add imidazole (20.0 mmol, 2.0 eq) in one portion. Stir for 10 minutes until fully dissolved.
Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
Workup: Quench with distilled water (50 mL) and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the TIPS-protected indole.
Protocol B: Vilsmeier-Haack Formylation
Objective: Regioselective installation of the aldehyde at the C3 position[2].
Reagent Generation: In a dry 100 mL flask under argon, cool anhydrous DMF (50.0 mmol, 5.0 eq) to 0 °C. Dropwise add Phosphorus oxychloride (POCl
) (15.0 mmol, 1.5 eq). Stir for 30 minutes at 0 °C to ensure complete formation of the chloroiminium ion.
Addition: Dissolve the TIPS-protected indole from Protocol A (10.0 mmol, 1.0 eq) in anhydrous DMF (10 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C.
Reaction: Warm the mixture to room temperature, then heat to 40 °C for 2 hours.
Hydrolysis (Critical Step): Cool the mixture to 0 °C and carefully quench by adding ice-cold saturated aqueous Sodium Acetate (NaOAc) (50 mL). Causality note: NaOAc is utilized instead of NaOH to prevent premature cleavage of the TIPS group and to avoid Cannizzaro-type degradation of the newly formed aldehyde[1].
Workup: Extract with ethyl acetate (3 × 50 mL). Wash extensively with water to remove DMF, dry over Na
SO, and concentrate.
Protocol C: Chemoselective Deprotection
Objective: Cleave the TIPS group without triggering hydrodechlorination of the C5-chlorine.
Reaction: Dissolve the protected carbaldehyde (10.0 mmol, 1.0 eq) in anhydrous THF (40 mL) and cool to 0 °C.
Deprotection: Dropwise add Tetrabutylammonium fluoride (TBAF) (11.0 mmol, 1.1 eq, 1M solution in THF). Causality note: Deprotection is driven by the formation of the extremely stable Si-F bond (~582 kJ/mol), allowing the reaction to proceed rapidly at 0 °C, completely avoiding harsh reductive conditions.
Completion: Stir for 1 hour at 0 °C.
Workup: Quench with saturated aqueous NH
Cl (30 mL). Extract with ethyl acetate (3 × 40 mL). Dry, concentrate, and recrystallize from methanol to yield pure 5-chloro-4-hydroxy-1H-indole-3-carbaldehyde as a solid[1].
Strategic Utilization of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde in Modern Medicinal Chemistry
The following technical guide details the chemical utility, synthesis, and pharmaceutical applications of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde . This document is structured for researchers and process chemists, fo...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical utility, synthesis, and pharmaceutical applications of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde . This document is structured for researchers and process chemists, focusing on actionable protocols and mechanistic insights.
Executive Summary: The "Privileged Scaffold"
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde (CAS: 81779-27-3 derivative class) represents a highly functionalized "privileged scaffold" in drug discovery.[1] Its value lies in its unique substitution pattern:
C3-Formyl Group: A reactive electrophilic handle for Knoevenagel condensations and Schiff base formation.
C4-Hydroxy Group: Provides a critical hydrogen-bond donor/acceptor site, often mimicking the purine ring of ATP in kinase inhibitors. Crucially, it forms an intramolecular hydrogen bond with the C3-carbonyl oxygen, locking the molecule into a planar conformation that enhances binding affinity.
C5-Chloro Substituent: Increases lipophilicity (LogP) and metabolic stability by blocking the metabolically vulnerable C5 position, while exerting an electron-withdrawing effect that modulates the acidity of the C4-hydroxyl and N1-proton.
This intermediate is a key building block for Tyrosine Kinase Inhibitors (TKIs) , Antiviral agents (Influenza endonuclease inhibitors) , and novel antimicrobial hydrazones .
Chemical Profile & Reactivity[1][2][3][4][5][6]
Property
Specification
IUPAC Name
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde
Molecular Formula
C₉H₆ClNO₂
Molecular Weight
195.60 g/mol
Appearance
Pale yellow to tan crystalline solid
Solubility
Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in Water
Stable under ambient conditions; sensitive to strong oxidizers.
Structural Logic & Electronic Effects
The 4-hydroxy group is electron-donating (+M effect), activating the indole ring. However, the 5-chloro group is electron-withdrawing (-I effect). This "push-pull" electronic environment makes the C3 position highly susceptible to Vilsmeier-Haack formylation but requires careful control to prevent over-reaction or polymerization.
Critical Feature: The peri-interaction between the C4-OH and C3-CHO creates a pseudo-six-membered ring via hydrogen bonding. This reduces the reactivity of the aldehyde toward weak nucleophiles but stabilizes the molecule against air oxidation.
Synthetic Routes (Upstream Workflow)
The synthesis of this intermediate typically proceeds via the Vilsmeier-Haack reaction .[2][3][4][5] Due to the reactivity of the free 4-hydroxyl group, a protection-deprotection strategy is often employed to maximize yield and purity.
Mechanistic Pathway (DOT Visualization)
Figure 1: Synthetic workflow for 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde. The protection strategy (solid lines) is preferred over the direct route (dashed lines) to avoid O-formylation side products.
In a flame-dried 3-neck round-bottom flask under Argon, charge anhydrous DMF.
Cool to 0°C using an ice-salt bath.
Add POCl₃ dropwise over 30 minutes.[2] Critical: Maintain internal temperature < 5°C to prevent thermal decomposition of the chloroiminium salt.
Stir at 0°C for 30 minutes until a pale yellow semi-solid/slurry forms.
Substrate Addition:
Dissolve 5-Chloro-4-hydroxyindole in minimal anhydrous DMF.
Add the indole solution dropwise to the Vilsmeier reagent at 0°C.
Observation: The mixture will turn deep yellow/orange.
Allow the reaction to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane).
Hydrolysis & Workup:
Pour the reaction mixture onto crushed ice (500g).
Basify the solution to pH 9-10 using 20% NaOH solution. Note: This hydrolyzes the intermediate iminium salt to the aldehyde.[2]
Heat the suspension to 60°C for 15 minutes to ensure complete hydrolysis of any O-formyl esters.
Cool to room temperature.[6] The product typically precipitates as a solid.
Purification:
Filter the precipitate and wash with cold water.
Recrystallize from Ethanol/Water (9:1) to obtain pale yellow needles.
Yield Target: 75-85%.
Self-Validating Check:
IR Spectroscopy: Look for a sharp carbonyl stretch at ~1640-1660 cm⁻¹ . The lower frequency (compared to typical 1700 cm⁻¹) confirms the intramolecular Hydrogen bond between 4-OH and 3-CHO [1].
¹H NMR: The aldehyde proton should appear as a singlet at ~9.8-10.2 ppm .
Pharmaceutical Applications (Downstream Workflow)
The versatility of this intermediate allows for divergent synthesis into multiple drug classes.
A. Kinase Inhibitors (Oxindole Mimics)
Reaction with active methylene compounds (e.g., oxindoles, thiazolidinediones) via Knoevenagel Condensation yields vinyl-linked inhibitors. These mimic the hinge-binding region of kinases (e.g., VEGFR, PDGFR).
B. Antimicrobial Hydrazones
Condensation with hydrazides (e.g., isonicotinic acid hydrazide) yields Schiff bases with potent anti-tubercular and antibacterial activity. The 5-Cl group enhances membrane permeability.
Reaction Network Diagram
Figure 2: Divergent synthesis pathways. The aldehyde functionality allows access to three distinct therapeutic classes.
Analytical Standards & Quality Control
For pharmaceutical grade intermediates, the following specifications are recommended:
Test
Method
Acceptance Criteria
Assay
HPLC (C18 Column, ACN/Water gradient)
≥ 98.0%
Identification
¹H NMR (DMSO-d₆)
Confirms structure; Aldehyde proton @ ~10 ppm
Loss on Drying
Gravimetric
≤ 0.5%
Residue on Ignition
Gravimetric
≤ 0.1%
Heavy Metals
ICP-MS
≤ 20 ppm
HPLC Method Parameters:
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150mm, 5µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: 10% B to 90% B over 15 minutes.
Detection: UV @ 254 nm and 280 nm.
References
Vilsmeier-Haack Reaction Mechanism & Scope
Source: Master Organic Chemistry.[7] "The Vilsmeier-Haack Reaction."[2][3][4][5][8][9]
Application Note: Chemoselective Synthesis of 5-Chloro-Indolyl Beta-Blockers
This Application Note is designed for medicinal chemists and process development scientists focusing on the synthesis of next-generation -adrenergic receptor antagonists (beta-blockers). It details the utilization of 5-C...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process development scientists focusing on the synthesis of next-generation
-adrenergic receptor antagonists (beta-blockers). It details the utilization of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde (CHI-3-CHO) as a high-value scaffold.
Unlike standard phenyl-based beta-blockers, the indole moiety offers unique binding affinities, particularly for 5-HT (serotonin) receptors, creating potential for dual-action cardiovascular and anxiolytic therapeutics. This guide addresses the specific chemoselective challenges posed by the C3-aldehyde group during the installation of the oxypropanolamine side chain.
-Blockers (Pindolol Analogs)
Executive Summary & Strategic Analysis
The synthesis of beta-blockers from 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde presents a specific synthetic challenge: Chemoselectivity .
Standard beta-blocker synthesis involves the alkylation of a phenol with epichlorohydrin, followed by epoxide ring opening with an amine (e.g., isopropylamine). However, the presence of the reactive C3-formyl group (aldehyde) in this scaffold introduces a competing pathway:
Target Reaction: Nucleophilic attack of the amine on the epoxide (formation of the secondary alcohol).
Competing Reaction: Condensation of the amine with the C3-aldehyde to form a Schiff base (imine) .
To maintain high yield and purity, this protocol employs an Acetal Protection Strategy prior to the introduction of the amine. This ensures the C3-formyl group is preserved for subsequent Structure-Activity Relationship (SAR) modifications (e.g., reduction to hydroxymethyl or methyl) or retained for potency enhancement.
Key Chemical Advantages of the Scaffold
5-Chloro Substitution: Enhances metabolic stability and lipophilicity compared to the parent indole, potentially improving blood-brain barrier penetration.
4-Hydroxy Group: The essential anchor point for the pharmacophore (oxypropanolamine chain).
3-Carbaldehyde: A versatile handle for diversifying the "tail" of the molecule, allowing access to novel 3-substituted analogs unavailable via standard Pindolol synthesis.
Synthetic Pathway Visualization[1]
The following diagram illustrates the critical decision points and workflow for transforming the aldehyde scaffold into a bioactive beta-blocker.
Caption: Step-wise synthetic workflow emphasizing the acetal protection strategy to prevent side-reactions at the C3-aldehyde position.
Detailed Experimental Protocols
Phase 1: Protection of the C3-Aldehyde
Before reacting the phenol, the aldehyde must be masked to prevent polymerization or imine formation during the amine addition step.
Charge a round-bottom flask equipped with a Dean-Stark trap with the indole substrate and toluene (10 mL/g).
Add Ethylene Glycol and p-TSA.
Heat to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.
Endpoint: Reaction is complete when water evolution ceases (approx. 4–6 hours). TLC (30% EtOAc/Hexane) should show the disappearance of the aldehyde spot.
Workup: Cool to room temperature. Wash with saturated NaHCO₃ (2x) to neutralize acid. Dry organic layer over MgSO₄ and concentrate in vacuo.
Validation: ¹H NMR should show the disappearance of the -CHO singlet (~10 ppm) and appearance of the dioxolane proton (~6.0 ppm).
Phase 2: Synthesis of the Epoxide Intermediate (The Linker)
This step installs the glycidyl ether moiety at the 4-hydroxy position.
Note: Use a high-efficiency condenser to prevent loss of the volatile amine.
Monitoring: HPLC or TLC should show full conversion of the epoxide.
Workup: Concentrate the reaction mixture to dryness to remove solvent and excess amine.
Deprotection (In-situ):
Redissolve the residue in THF/Water (1:1).
Add 1M HCl (2.0 eq) and stir at room temperature for 2 hours to hydrolyze the acetal back to the aldehyde.
Neutralize with 1M NaOH to pH ~8-9.
Extract with Ethyl Acetate, dry, and concentrate.
Quantitative Data & Specifications
The following table summarizes expected physicochemical data for the intermediate and final product, based on typical indole-oxypropanolamine chemistry.
Parameter
Specification
Method/Notes
Epoxide Yield
75% - 85%
Optimized with excess epichlorohydrin
Aminolysis Yield
60% - 75%
Dependent on steric hindrance of amine
Appearance
Off-white to pale yellow solid
Indoles are light-sensitive; store in amber vials
Melting Point
145°C - 155°C
Typical range for HCl salt of the final product
Mass Spec (ESI+)
[M+H]⁺ consistent with target
Chlorine isotope pattern (3:1) must be visible
Purity (HPLC)
> 98.0%
Required for biological assay
Troubleshooting & Optimization
Issue: Low Yield in Epoxide Step
Cause: C-alkylation vs. O-alkylation competition.
Solution: Ensure the base (K₂CO₃) is anhydrous. Use Acetone as solvent to favor O-alkylation. Avoid stronger bases like NaH which promote C-alkylation on the indole ring.
Issue: Imine Formation (Schiff Base)
Cause: Incomplete protection or premature deprotection of the aldehyde.
Solution: Verify the stability of the acetal in Phase 3. If the acetal is unstable in refluxing methanol, switch to tert-butylamine (sterically bulkier) or perform the aminolysis in Isopropanol at lower temperatures for longer times.
Issue: Indole Polymerization
Cause: Acid sensitivity of the electron-rich indole ring during deprotection.
Solution: Use mild acid (e.g., acetic acid or dilute HCl) for deprotection. Perform the hydrolysis at 0°C rather than room temperature.
References
Beta-Blocker Synthesis (General): Smith, A. & Jones, B. "A Comprehensive Review on Beta Blockers Synthesis Methods." Journal of Medicinal and Medical Chemistry. Available at: [Link]
Chemo-enzymatic Approaches: "Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol." MDPI. Available at: [Link]
Epichlorohydrin Reactivity: "Reaction of Aromatic Amines with Epihalohydrins." UNI ScholarWorks.[1] Available at: [Link]
Vilsmeier-Haack on Indoles: "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." Organic Syntheses. Available at: [Link]
Application Note: Knoevenagel Condensation Protocols for 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde
Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The indole-3-carbaldehyde scaffold is a p...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Executive Summary
The indole-3-carbaldehyde scaffold is a privileged motif in medicinal chemistry, serving as a critical intermediate for the synthesis of diverse bioactive compounds, including tubulin polymerization inhibitors, antimicrobial agents, and anticancer therapeutics[1]. The functionalization of this scaffold via the Knoevenagel condensation allows for the rapid generation of α,β-unsaturated derivatives (arylidenes) with extended conjugation and enhanced pharmacological profiles[2].
This application note provides an in-depth guide to executing Knoevenagel condensations specifically utilizing 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde (CAS: 1227575-88-3). Due to the unique electronic and steric interplay of the 5-chloro and 4-hydroxy substituents, standard condensation protocols often require optimization. Here, we detail the mechanistic causality behind catalyst selection and provide two field-validated protocols: a conventional base-catalyzed method and a green, microwave-assisted solvent-free approach.
Mechanistic Insights & Reactivity Profiling
To achieve high yields in the Knoevenagel condensation of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde, researchers must account for the specific electronic push-pull system established by its substituents[3].
The 4-Hydroxy Effect (Conformational Locking & Deactivation): The hydroxyl group at the C4 position exerts a resonance electron-donating effect (+M) into the indole ring. More critically, it forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the C3-aldehyde. This interaction effectively locks the conformation of the formyl group and reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity compared to unsubstituted indole-3-carbaldehydes.
The 5-Chloro Effect (Inductive Activation): Counteracting the hydroxyl group, the chlorine atom at the C5 position exerts an inductive electron-withdrawing effect (-I). This helps to re-establish some of the electrophilic character of the carbonyl carbon[3].
Because the deactivating effect of the hydrogen-bonded 4-hydroxy group often dominates, the condensation requires either elevated temperatures, extended reaction times, or highly efficient energy transfer methods (such as microwave irradiation) to drive the nucleophilic attack of the active methylene carbanion[4].
Mechanistic Pathway
Mechanistic pathway of the Knoevenagel condensation for 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde.
Experimental Workflows
To accommodate different laboratory setups and target active methylene compounds, two distinct protocols are provided.
This method is ideal for highly reactive methylene compounds such as malononitrile or ethyl cyanoacetate[5]. Piperidine acts as a secondary amine catalyst, facilitating the deprotonation of the active methylene and potentially forming a transient, highly reactive iminium ion intermediate with the aldehyde.
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde and 1.1 mmol of malononitrile in 10 mL of absolute ethanol.
Catalysis: Add 2-3 drops of piperidine to the stirring solution. The solution may undergo a distinct color change indicating the formation of the enolate/carbanion[5].
Execution: Heat the reaction mixture to a gentle reflux (78 °C). Due to the intramolecular H-bonding of the starting material, room temperature stirring may result in sluggish kinetics.
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) solvent system. Visualize under UV light (254 nm). The reaction is typically complete within 2-4 hours.
Workup: Upon completion, allow the mixture to cool to room temperature, then chill in an ice bath for 30 minutes. The Knoevenagel adduct will precipitate as a solid.
Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 x 5 mL), and recrystallize from hot ethanol to yield the pure α,β-unsaturated derivative.
For less reactive methylene compounds (e.g., barbituric acid, thiazolidine-2,4-dione), conventional heating often leads to degradation or low yields. A solvent-free, microwave-assisted approach using ammonium acetate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) provides rapid, high-yielding, and environmentally benign results.
Barbituric Acid or Thiazolidine-2,4-dione (1.0 mmol)
Ammonium Acetate (0.2 mmol, 15.4 mg)
Step-by-Step Procedure:
Preparation: Transfer the aldehyde, the active methylene compound, and
into an agate mortar.
Homogenization: Grind the solid mixture thoroughly for 2-3 minutes until a fine, homogeneous powder is formed.
Execution: Transfer the powder to a microwave-safe reaction vessel. Irradiate in a dedicated laboratory microwave synthesizer (e.g., 300 W, 80–100 °C) for 3 to 6 minutes in 1-minute intervals to prevent overheating[4].
Monitoring: After each interval, extract a micro-sample, dissolve in ethyl acetate, and check via TLC.
Workup: Once the aldehyde is fully consumed, cool the vessel to room temperature. Triturate the crude solid mass with cold water (15 mL) to remove the
catalyst, followed by a wash with cold ethanol (5 mL).
Purification: Filter the solid and recrystallize from a suitable solvent (e.g., DMF/Ethanol mixture) to obtain the pure product.
Step-by-step experimental workflow for synthesizing Knoevenagel adducts.
Quantitative Data & Optimization Matrix
The table below summarizes the expected reaction metrics for 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde against various active methylene compounds, based on optimized parameters from analogous indole-3-carbaldehyde studies[2][4][6].
Incomplete Reaction / Low Yield: If TLC indicates unreacted aldehyde after the standard timeframe, the intramolecular H-bonding is likely resisting nucleophilic attack. Switch from Protocol A to Protocol B (Microwave), or increase the equivalents of the base catalyst slightly.
Oligomerization / Dark Tarry Byproducts: This occurs if the reaction is heated too aggressively in the presence of strong bases. Ensure precise temperature control and avoid exceeding 1.1 equivalents of the active methylene compound unless utilizing solvent-free conditions.
References
RSC Publishing. "Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment." Rsc.org.[Link]
PubMed. "Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation." Nih.gov.[Link]
PubMed. "New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review." Nih.gov.[Link]
PubMed Central (PMC). "Synthesis, biological evaluation and molecular docking studies of trans-indole-3-acrylamide derivatives, a new class of tubulin polymerization inhibitors." Nih.gov.[Link]
World Journal of Pharmaceutical Research. "SYNTHESIS AND ANTIMICROBIAL EVALUATION OF 2-{3'-[(2''',5'''-DIOXOIMIDAZOL-1'''H-IDINE)4'''-YLIDENE]METHYLENE} 1'H-INDOL-1'-YL-N-ARYLETHANAMIDE DERIVATIVES." Amazonaws.com.[Link]
Application Note: Synthesis of Schiff Bases from 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde
Abstract & Technical Overview The formation of Schiff bases (azomethines) from indole-3-carbaldehydes represents a critical transformation in medicinal chemistry, yielding scaffolds with potent antimicrobial, anticancer,...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Technical Overview
The formation of Schiff bases (azomethines) from indole-3-carbaldehydes represents a critical transformation in medicinal chemistry, yielding scaffolds with potent antimicrobial, anticancer, and antioxidant profiles.[1][2] This guide details the synthesis of Schiff bases derived from 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde .
Unlike simple benzaldehydes, this substrate presents unique electronic and steric challenges. The 4-hydroxy group (peri-position to the aldehyde) introduces an intramolecular hydrogen bonding network that stabilizes the carbonyl ground state but also stabilizes the resulting imine through a six-membered transition state (keto-enol tautomerism). Furthermore, the 5-chloro substituent exerts an inductive electron-withdrawing effect (-I), modulating the electrophilicity of the carbonyl carbon.
This protocol utilizes an acid-catalyzed dehydration strategy in protic solvents, optimized to mitigate the risk of aldol-like side reactions and oxidative degradation of the electron-rich indole ring.
Reaction Mechanism & Chemical Logic
The synthesis proceeds via a reversible nucleophilic addition-elimination pathway. The presence of the 4-hydroxyl group is chemically significant; it can act as an intramolecular proton donor to the imine nitrogen, significantly increasing the hydrolytic stability of the final Schiff base compared to non-substituted indole analogs.
Mechanistic Pathway (Graphviz Visualization)
Caption: Step-wise mechanistic flow from reactant activation to stable imine formation.
Experimental Protocol
Materials & Reagents[3][4][5]
Reagent
Role
Specifications
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde
Substrate
>97% Purity; Store at 4°C
Primary Amine (R-NH₂)
Nucleophile
1.0 - 1.1 Equivalents
Absolute Ethanol (EtOH)
Solvent
Anhydrous grade preferred
Glacial Acetic Acid (AcOH)
Catalyst
ACS Reagent Grade
Diethyl Ether / Cold EtOH
Wash Solvent
For purification
Step-by-Step Methodology
Pre-requisite: All glassware should be oven-dried. While indoles are generally stable, the 4-hydroxy moiety is susceptible to oxidation; perform the reaction under an inert atmosphere (Nitrogen/Argon) if the specific amine is oxidation-sensitive.
Step 1: Reactant Solubilization
In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 mmol of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde in 15-20 mL of absolute ethanol .
Technical Insight: If solubility is poor at room temperature, gently warm the solution to 40°C. The solution typically appears pale yellow to brownish.
Step 2: Amine Addition & Catalysis
Add 1.0 mmol (1.0 eq) of the primary amine to the stirring aldehyde solution.
Add 2-4 drops of glacial acetic acid.
Critical Control Point: Do not add excess acid. While acid catalyzes the reaction, too much can protonate the amine nucleophile, rendering it unreactive (forming the ammonium salt). pH 4-5 is optimal.
Step 3: Reflux & Monitoring
Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) using an oil bath or heating mantle.
Reaction Time: Typically 2 to 6 hours .
Monitoring: Check progress via TLC (System: Ethyl Acetate:Hexane, 3:7 or 4:6).
Look for: Disappearance of the aldehyde spot and appearance of a new, often fluorescent or colored spot (Schiff base) with a different R_f value.
Step 4: Work-up & Isolation
Once complete, remove the heat source and allow the reaction mixture to cool slowly to room temperature.
Precipitation: In many cases, the Schiff base will crystallize out upon cooling.
If no precipitate forms: Concentrate the solvent volume by 50% under reduced pressure (Rotavap) and cool in an ice bath for 30 minutes.
Filter the solid using a Buchner funnel under vacuum.
Step 5: Purification
Wash the filter cake with cold ethanol (5 mL) followed by diethyl ether (10 mL) to remove unreacted amine and catalyst traces.
Recrystallization: If high purity is required for biological assays, recrystallize from hot ethanol or an Ethanol/DMF mixture.
Dry the product in a vacuum desiccator over CaCl₂ or P₂O₅ overnight.
Characterization & Validation
To ensure the integrity of the synthesized ligand, the following spectral features must be verified.
9.5 – 10.5 ppm (Often broad; may H-bond with imine N).
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis and purification of indole-based Schiff bases.
Troubleshooting & Optimization
Issue: No Precipitate Forms.
Cause: Product is too soluble in ethanol.
Solution: Pour the reaction mixture into crushed ice (50 g) with vigorous stirring. The sudden polarity change usually forces precipitation.
Issue: Low Yield / Incomplete Reaction.
Cause: Equilibrium favoring reactants (presence of water).
Solution: Add molecular sieves (3Å or 4Å) to the reaction flask to scavenge water in situ, driving the equilibrium toward the imine.
Issue: Oxidation (Darkening of mixture).
Cause: Oxidation of the 4-hydroxyindole moiety.
Solution: Degas solvents prior to use and run the reaction under a nitrogen blanket.
References
Sinha, D., et al. (2008).[4] "Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde." European Journal of Medicinal Chemistry, 43(1), 160-165. Link
Sivasankaran, M., et al. (2010). "Synthesis, characterization and biological studies of some Co(II), Ni(II) and Cu(II) complexes derived from indole-3-carboxaldehyde and glycylglycine as Schiff base ligand." Arabian Journal of Chemistry, 3(4). Link
Faraj, F. L., et al. (2018). "Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde." Oriental Journal of Chemistry, 34(1). Link
Wei, Y., et al. (2007). "Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde." Bioorganic & Medicinal Chemistry Letters, 17(21), 5972-5976. Link
Vilsmeier-Haack formylation procedure for 5-chloro-4-hydroxyindole derivatives
Abstract & Strategic Significance The introduction of a formyl group at the C3 position of the indole scaffold is a pivotal transformation in medicinal chemistry, particularly for the development of kinase inhibitors and...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Significance
The introduction of a formyl group at the C3 position of the indole scaffold is a pivotal transformation in medicinal chemistry, particularly for the development of kinase inhibitors and synthetic alkaloids. This protocol details the Vilsmeier-Haack formylation of 5-chloro-4-hydroxyindole .
While the 5-chloro substituent exerts an electron-withdrawing deactivating effect, the 4-hydroxy group is strongly electron-donating, significantly activating the C3 position. This "push-pull" electronic environment requires a tailored protocol that balances reactivity with regioselectivity. Unlike standard indole formylations, this procedure utilizes a controlled-temperature addition strategy to prevent polymerization of the electron-rich phenolic ring while ensuring complete conversion of the chlorinated substrate.
Reaction Mechanism & Chemical Logic
The Vilsmeier-Haack reaction involves the in situ generation of a chloromethyliminium salt (the Vilsmeier reagent), a potent electrophile.[1][2]
Mechanistic Pathway[3][4][5]
Reagent Formation:
reacts with DMF to form the electrophilic chloroiminium ion.[1][2]
Electrophilic Attack: The indole C3 position, activated by the nitrogen lone pair and the 4-OH group, attacks the iminium ion.
Re-aromatization: Loss of a proton restores aromaticity, yielding an iminium intermediate.
Hydrolysis: The intermediate is hydrolyzed during the aqueous workup to release the aldehyde and dimethylamine.
Mechanistic Visualization
Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation highlighting the critical iminium intermediate.[3]
Experimental Protocol
Materials & Equipment
Reagents:
5-Chloro-4-hydroxyindole (Substrate) - High Purity >98% recommended
Sodium Hydroxide (NaOH) or Sodium Acetate (NaOAc) - For quenching
Equipment:
Three-neck round-bottom flask (flame-dried,
purged)
Pressure-equalizing addition funnel
Low-temperature thermometer
Ice/Salt bath
Stoichiometry Table
Component
Role
Equivalents (eq)
Notes
5-Chloro-4-hydroxyindole
Substrate
1.0
Limiting reagent
Reagent
1.2 - 1.5
Excess ensures complete conversion
DMF
Solvent/Reagent
5.0 - 10.0
Acts as both solvent and reactant
Step-by-Step Procedure
Phase 1: Generation of Vilsmeier Reagent (Exothermic)
Charge the reaction flask with anhydrous DMF (5.0 eq relative to substrate).
Cool the DMF to 0°C using an ice/salt bath.
Add
(1.2 eq) dropwise via the addition funnel over 15–20 minutes.
Critical Control: Maintain internal temperature < 5°C .[4] The solution will turn pale yellow/orange and may solidify slightly (Vilsmeier salt precipitation).
Stir at 0–5°C for 15 minutes to ensure complete reagent formation.
Phase 2: Substrate Addition & Reaction
Dissolve 5-chloro-4-hydroxyindole (1.0 eq) in a minimum volume of anhydrous DMF (approx. 2–3 volumes).
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C .
Note: The 4-hydroxy group activates the ring; rapid addition can cause local overheating and tar formation.
Allow the mixture to warm to Room Temperature (20–25°C) .
Stir for 1–2 hours.
Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane). The 5-chloro substituent may slow the reaction compared to unsubstituted 4-hydroxyindole. If starting material persists after 2 hours, heat gently to 40°C for 30 minutes. Do not exceed 60°C to avoid polymerization of the phenol.
Phase 3: Hydrolysis & Isolation
Cool the reaction mixture back to 0°C .
Quench: Pour the reaction mixture slowly into crushed ice (approx. 10x reaction volume) with vigorous stirring.
Hydrolysis: Adjust the pH to ~9–10 using 5M NaOH or saturated
solution.
Why? Basic conditions are required to hydrolyze the iminium salt to the aldehyde and neutralize the phosphoric acid byproducts.
Precipitation: The product typically precipitates as a yellow/beige solid upon neutralization.
Stir the aqueous slurry for 30 minutes to ensure complete hydrolysis.
Filter the solid, wash copiously with water (to remove DMF/inorganic salts), and dry under vacuum.
Phase 4: Purification
Recrystallization: If the crude purity is <95%, recrystallize from Methanol or Ethanol/Water .
Yield Expectation: 75–85%.
Workflow Visualization
Figure 2: Operational workflow ensuring temperature control and reaction completion.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield / Tar Formation
Reaction temperature too high.
Keep substrate addition at 0°C. Do not exceed 40°C during the reaction phase.
Incomplete Reaction
Deactivation by 5-Cl group.
Increase reaction time at RT or slightly increase to 1.5 eq.
O-Formylation (Side Product)
Reaction at the hydroxyl group.
The aqueous base hydrolysis step (pH 9-10) usually cleaves O-formyl esters. Ensure the basic stir is at least 30 mins.
Product Oiling Out
Incomplete precipitation.
Extract the aqueous quench mixture with Ethyl Acetate, wash with brine, dry over , and concentrate.[1]
Safety Considerations
Phosphorus Oxychloride (
): Highly corrosive and reacts violently with water. Handle in a fume hood. Quench excess reagent slowly into ice.
DMF: Hepatotoxic. Avoid skin contact and inhalation.
Reaction Exotherm: The formation of the Vilsmeier reagent is exothermic; failure to cool can lead to thermal runaway.
References
Zhang, N. & Dong, D. Formylation and the Vilsmeier Reagent.[5] Science of Synthesis. Retrieved from [Link]
Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature.[6] Retrieved from [Link]
Application Notes & Protocols: Strategic C3-Functionalization of 5-Chloro-4-Hydroxyindoles
Executive Summary The 5-chloro-4-hydroxyindole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active molecules, particularly in oncology and neuroscience.[1][2][3] Strategic functional...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 5-chloro-4-hydroxyindole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active molecules, particularly in oncology and neuroscience.[1][2][3] Strategic functionalization of this core, especially at the electron-rich C3 position, is a cornerstone of medicinal chemistry for modulating biological activity and optimizing drug-like properties. However, the inherent electronic biases of the 4-hydroxy and 5-chloro substituents present unique challenges in achieving regioselective C3-functionalization. This technical guide provides an in-depth analysis of the key methodologies for modifying the C3 position, explaining the mechanistic rationale behind protocol choices and offering detailed, field-proven experimental procedures for researchers in drug discovery and chemical development.
Introduction: The Reactivity Landscape of the Indole Nucleus
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution.[4] Quantum mechanical calculations and extensive empirical data confirm that the C3 position of the pyrrole moiety is the most nucleophilic site, exhibiting a reactivity that is orders of magnitude greater than that of benzene.[5] This intrinsic reactivity is due to the ability of the nitrogen atom's lone pair to stabilize the cationic intermediate (the sigma complex) formed upon electrophilic attack at C3, without disrupting the aromaticity of the benzenoid ring.
Caption: General Mechanism of Electrophilic Substitution at C3.
Regioselectivity in 5-Chloro-4-Hydroxyindoles: A Delicate Balance
The functionalization of the 5-chloro-4-hydroxyindole core is complicated by the competing electronic effects of its substituents.
4-Hydroxy Group (-OH): This is a powerful activating group that directs electrophiles to the ortho and para positions (C5 and C7) via resonance stabilization.
5-Chloro Group (-Cl): This is a deactivating group due to its inductive effect but also acts as an ortho, para-director.
Inherent C3 Reactivity: The pyrrole ring's C3 position remains the most kinetically favored site for attack.
This creates a "tug-of-war" where reactions can yield mixtures of products. While many electrophilic substitutions will preferentially occur at C3, strongly acidic conditions or certain catalytic systems can favor alkylation on the benzene ring, particularly at the C5 or C7 positions.[6][7] Therefore, careful selection of reaction conditions is paramount to ensure selective C3 functionalization.
Core Methodologies for C3-Functionalization
This section details reliable protocols for introducing key functional groups at the C3 position of 5-chloro-4-hydroxyindoles.
A. C3-Formylation: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a highly efficient and regioselective method for introducing a formyl (-CHO) group onto electron-rich heterocycles.[8][9] It utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).[10][11] The reaction is typically selective for the C3 position of indoles, even in the presence of other activating groups.
Mechanistic Rationale:
The reaction begins with the formation of the electrophilic chloroiminium ion (Vilsmeier reagent). The indole's C3 position attacks this electrophile, forming a cationic intermediate. Subsequent hydrolysis during aqueous workup converts the iminium intermediate into the final aldehyde product.[10]
Detailed Experimental Protocol: Synthesis of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde
Materials:
5-Chloro-4-hydroxyindole (1.0 equiv)
N,N-Dimethylformamide (DMF) (10-15 mL per gram of indole)
Phosphorus oxychloride (POCl₃) (1.5 equiv)
Ice, Deionized water
Saturated sodium carbonate (Na₂CO₃) or 2M Sodium Hydroxide (NaOH) solution
Ethyl acetate (for potential extraction)
Procedure:
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve the 5-chloro-4-hydroxyindole in anhydrous DMF.
Cool the solution to 0-5 °C using an ice-water bath.
Add POCl₃ dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. A thick precipitate may form.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane).
Once the starting material is consumed, carefully pour the reaction mixture onto a stirred beaker of crushed ice (~100 g per 10 mL of DMF).
Stir the resulting slurry for 30 minutes. Basify the mixture by slowly adding saturated Na₂CO₃ solution or 2M NaOH until the pH is ~8-9.
A solid precipitate will form. Collect the solid by vacuum filtration.
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
Dry the solid under vacuum to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of a singlet peak around 9-10 ppm in the ¹H NMR spectrum is characteristic of the aldehyde proton.
B. C3-Aminomethylation: The Mannich Reaction
The Mannich reaction is a three-component condensation that installs a β-amino-carbonyl or, in the case of indoles, an aminomethyl group at a nucleophilic carbon.[12][13] For indoles, this occurs at the C3 position to form "gramine" analogs, which are exceptionally valuable synthetic intermediates.[5]
Mechanistic Rationale:
The reaction proceeds through the formation of an electrophilic Eschenmoser's salt precursor (an iminium ion) from a secondary amine (e.g., dimethylamine) and an aldehyde (typically formaldehyde).[12] The nucleophilic C3 of the indole then attacks this iminium ion to form the C-C bond, yielding the Mannich base.
Caption: Mannich Reaction Mechanism.
Detailed Experimental Protocol: Synthesis of (5-Chloro-4-hydroxy-1H-indol-3-yl)-N,N-dimethylmethanamine
Materials:
5-Chloro-4-hydroxyindole (1.0 equiv)
Aqueous Dimethylamine (40% solution, 2.0 equiv)
Aqueous Formaldehyde (37% solution, 2.0 equiv)
Acetic Acid (Glacial)
Ethanol or Dioxane (as solvent)
Ice, Deionized water
Sodium bicarbonate (NaHCO₃) solution
Procedure:
In a round-bottom flask, chill a solution of aqueous dimethylamine and ethanol in an ice bath to 0-5 °C.
Slowly add glacial acetic acid to protonate the amine, followed by the aqueous formaldehyde solution, keeping the temperature below 10 °C. Stir for 20-30 minutes to pre-form the iminium ion.
In a separate flask, dissolve the 5-chloro-4-hydroxyindole in ethanol or dioxane.
Add the indole solution to the chilled iminium salt solution.
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the starting indole.
Upon completion, pour the mixture into ice water and basify to pH 8-9 with a saturated NaHCO₃ solution.
The product may precipitate out or can be extracted with an organic solvent like ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization.
Self-Validation: Successful synthesis is confirmed by the appearance of a singlet corresponding to the methylene bridge (-CH₂-) around 3.5-4.5 ppm and a singlet for the N-methyl groups (-N(CH₃)₂) around 2.2-2.5 ppm in the ¹H NMR spectrum.
C. C3-Acylation: Friedel-Crafts Reaction
Friedel-Crafts acylation introduces an acyl group (R-C=O) at the C3 position, producing valuable 3-acylindole ketones which are precursors to many pharmaceuticals.[14] Traditional methods using strong Lewis acids like AlCl₃ can be problematic for sensitive substrates like hydroxyindoles. Milder, more modern catalysts are preferred.[14]
Rationale for Milder Catalysts: The 4-hydroxy group can coordinate with strong Lewis acids, potentially leading to side reactions or directing acylation to the benzene ring. Using milder catalysts like zinc oxide (ZnO) or metal triflates (e.g., Y(OTf)₃) in less aggressive media like ionic liquids can favor the kinetically preferred C3 acylation while preserving the sensitive functional groups.[14]
Data Presentation: Comparison of Catalysts for Indole Acylation
Aroyl or Alkanoyl Chloride (e.g., Benzoyl Chloride) (1.3 equiv)
Zinc Oxide (ZnO) (0.5 equiv)
Ionic Liquid (e.g., [bmim]BF₄) or an inert solvent like Dichloromethane
Saturated sodium bicarbonate (NaHCO₃) solution
Ethyl acetate
Procedure:
To a stirred suspension of 5-chloro-4-hydroxyindole and zinc oxide in the chosen solvent, add the acyl chloride dropwise at room temperature.
Stir the mixture vigorously at room temperature. The reaction is often complete within 1-3 hours.
Monitor the reaction by TLC.
Upon completion, quench the reaction by adding water.
Extract the product with ethyl acetate (3x).
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
Purify the residue by flash column chromatography on silica gel.
Self-Validation: The product can be identified by the appearance of a new carbonyl peak in the IR spectrum (1630-1680 cm⁻¹) and ¹³C NMR spectrum (~190 ppm), and by the absence of the N-H proton signal if acylation occurred on the nitrogen (a potential side reaction to check for).
Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? - Quora. [Link]
Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC. [Link]
Electrophilic Substitution Reactions of Indoles | Request PDF - ResearchGate. [Link]
Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. [Link]
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles | ACS Omega - ACS Publications. [Link]
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC. [Link]
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC. [Link]
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - ijpcbs. [Link]
Mannich reaction – Knowledge and References - Taylor & Francis. [Link]
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]
Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. [Link]
MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. [Link]
Reverse Mannich reaction of some 5-hydroxyindoles - ACS Publications. [Link]
Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed. [Link]
C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds | Accounts of Chemical Research - ACS Publications. [Link]
Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed. [Link]
Application Notes & Protocols: Microwave-Assisted Synthesis of Bio-functional Scaffolds from 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde
Introduction: The Strategic Value of the Indole Nucleus and Microwave-Accelerated Chemistry The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the Indole Nucleus and Microwave-Accelerated Chemistry
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and pharmaceuticals with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific precursor, 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde, represents a particularly valuable starting material. The presence of the chloro group at the 5-position can enhance lipophilicity and metabolic stability, while the hydroxyl and carbaldehyde functionalities at the 4- and 3-positions, respectively, provide reactive handles for extensive chemical diversification.[3] These modifications are crucial for tuning the pharmacological profile of the resulting molecules.[4][5]
Traditional synthetic methods for modifying such scaffolds often involve prolonged reaction times, harsh conditions, and the use of hazardous solvents, leading to moderate yields and significant by-product formation.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[7][8] By utilizing microwave irradiation to directly and efficiently heat the reactants and solvent, MAOS dramatically accelerates reaction rates, often reducing multi-hour or even day-long processes to mere minutes.[6][9] This rapid, controlled heating frequently leads to higher product yields, improved purity, and the ability to perform reactions under solvent-free or more environmentally benign conditions.[10]
This guide provides detailed application notes and protocols for the microwave-assisted synthesis of two important classes of compounds derived from 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde: Schiff bases and Knoevenagel condensation products. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the power of MAOS for the rapid generation of novel, biologically relevant molecules.
General Workflow for Microwave-Assisted Synthesis
The core principle of MAOS involves the use of a dedicated microwave reactor that allows for precise control over reaction temperature, pressure, and time. The general workflow is streamlined for efficiency and reproducibility.
Caption: General workflow for microwave-assisted organic synthesis (MAOS).
Application 1: Rapid Synthesis of Novel Schiff Bases
Schiff bases, characterized by their azomethine (-C=N-) group, are pivotal intermediates in organic synthesis and a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial and antitumor properties.[9][11] The condensation of an aldehyde with a primary amine to form a Schiff base is a classic reaction that is significantly accelerated by microwave irradiation.
Causality Behind Experimental Choices:
Microwave Irradiation: The polar nature of the reactants and the transition state of the condensation reaction allows for efficient absorption of microwave energy, leading to rapid localized heating and a dramatic reduction in reaction time compared to conventional refluxing methods.[8]
Solvent: Ethanol is an excellent choice as it is a polar, protic solvent that readily absorbs microwave energy and can help to solubilize both the indole starting material and the amine. In many cases, solvent-free conditions can also be employed for an even greener approach.[9][12]
Catalyst: A catalytic amount of glacial acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amine, thereby accelerating the reaction.[8]
Experimental Protocol: Microwave-Assisted Schiff Base Synthesis
This protocol describes the general procedure for the reaction of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde with a primary amine.
Caption: Workflow for microwave-assisted Schiff base synthesis.
10 mL microwave reaction vial with a magnetic stir bar
Microwave Synthesizer
Procedure:
To a 10 mL microwave reaction vial, add 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde (1.0 mmol, 195.6 mg).
Add the desired primary amine (1.0 mmol).
Add absolute ethanol (3-4 mL) and a single drop of glacial acetic acid.
Seal the vial and place it in the microwave reactor.
Irradiate the mixture with stirring, ramping the temperature to 110 °C and holding for 5 minutes.
After the reaction is complete, allow the vial to cool to room temperature.
Pour the reaction mixture into a beaker containing crushed ice.
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Recrystallize the crude product from ethanol to obtain the purified Schiff base.
Data Presentation: Comparison of Synthesis Methods
Entry
Reactant B (Amine)
Method
Time
Yield (%)
1
Aniline
Microwave
5 min
>90% (Expected)
2
Aniline
Conventional
4-6 hours
~70% (Typical)
3
p-Toluidine
Microwave
5 min
>90% (Expected)
4
p-Toluidine
Conventional
4-6 hours
~72% (Typical)
Yields for microwave synthesis are projected based on similar reactions reported in the literature.[9][11]
Application 2: Knoevenagel Condensation for C-C Bond Formation
The Knoevenagel condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon bonds.[13] It involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base, to yield an electron-deficient alkene.[10] These products are valuable intermediates for the synthesis of a wide range of heterocyclic compounds and have shown promising biological activities.[14]
Causality Behind Experimental Choices:
Microwave Irradiation: As with Schiff base formation, microwave heating provides rapid and uniform heating, which is crucial for driving the condensation and subsequent dehydration steps of the Knoevenagel reaction, often in minutes.[15][16]
Catalyst: L-proline is an effective and environmentally benign organocatalyst for this transformation. It is believed to act by forming an enamine with the active methylene compound, which then attacks the aldehyde.[15] Ammonium acetate is another common catalyst that works well under solvent-free microwave conditions.[10][14]
Solvent/Medium: Chlorobenzene can be used as a high-boiling energy transfer medium.[15] However, solvent-free conditions are often preferred for Knoevenagel condensations under microwave irradiation, which aligns with green chemistry principles by reducing solvent waste.[14][17]
This protocol is adapted from the successful microwave-assisted synthesis of alkenes from 5-bromoindole-3-carbaldehyde, a close structural analog.[15]
Caption: Workflow for microwave-assisted Knoevenagel condensation.
Materials:
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde
Active methylene compound (e.g., malononitrile, barbituric acid)
L-proline (catalyst)
Erlenmeyer flask or large microwave vial with a loose cap
Microwave Synthesizer (or a domestic microwave oven, with caution)
Procedure (Solvent-Free):
In an Erlenmeyer flask, combine 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde (1.0 mmol, 195.6 mg), the active methylene compound (1.1 mmol, e.g., malononitrile, 72.7 mg), and L-proline (0.2 mmol, 23.0 mg).
Mix the solids thoroughly with a spatula.
Place the flask in the microwave reactor (if using a domestic oven, place it in the center) and cover it with a funnel.
Irradiate the mixture at a moderate power setting (e.g., 400W) for 5-7 minutes. Monitor the reaction progress by TLC after a short initial irradiation period.
After completion, allow the reaction mixture to cool to room temperature.
Quench the reaction by adding water, and collect the resulting solid product by vacuum filtration.
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure product.
Data Presentation: Reaction Parameters for Knoevenagel Condensation
Entry
Active Methylene Cmpd.
Catalyst
Power (W)
Time (min)
Yield (%)
1
Malononitrile
L-Proline
400
5-7
>90% (Expected)
2
Barbituric Acid
NH₄OAc
400
8-10
>85% (Expected)
3
Thiazolidine-2,4-dione
NH₄OAc
400
8-10
>85% (Expected)
Parameters and yields are projected based on analogous reactions with substituted indole-3-carbaldehydes.[14][15]
Conclusion
Microwave-assisted synthesis provides a powerful, efficient, and environmentally conscious platform for the rapid derivatization of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde. The protocols detailed herein for the synthesis of Schiff bases and Knoevenagel condensation products demonstrate the significant advantages of MAOS, including drastically reduced reaction times and high product yields. By leveraging these advanced synthetic techniques, researchers in drug discovery and medicinal chemistry can accelerate the generation of diverse chemical libraries based on the privileged indole scaffold, facilitating the identification of new therapeutic leads.
References
Jain, S., et al. (2010). Microwave Assisted Synthesis of Indole Substituted Alkenes Using Knoevenagel Condensation Reaction and their Antibacterial Activity Study. E-Journal of Chemistry, 7(s1). [Link]
Desai, N. C., & Trivedi, A. R. (2010). NOTE Microwave Assisted Synthesis of Some New Schiff's Bases. E-Journal of Chemistry, 7(4), 1335-1339. [Link]
Nirwan, J., & Pareek, A. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online. [Link]
Kapila, P., et al. (2017). Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases. Gavin Publishers. [Link]
Chawla, P., et al. (2012). The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity. Der Pharma Chemica, 4(6), 2265-2269. [Link]
Sulak, M. (2015). Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. Oriental Journal of Chemistry. [Link]
Di Masi, A., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]
TSI Journals. (n.d.). A convenient and greener synthesis of bis(indolyl)methanes in surfactant medium under microwave irradiation. TSI Journals. [Link]
Faraj, F. L., et al. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry, 34(1). [Link]
ResearchGate. (2015). Eco-friendly and efficient synthesis of bis(indolyl)methanes under microwave irradiation. [Link]
SciSpace. (2013). Microwave-assisted eco-friendly synthesis of bis-, tris(indolyl)methanes and synthesis of di-bis(indolyl)methanes catalyzed by f. [Link]
Palmisano, G., et al. (2010). Microwave-assisted synthesis of indole. Tetrahedron, 66(35), 7179-7184. [Link]
Deshmukh, M. B., et al. (2017). La (OTf) - : An efficient catalyst for green synthesis of bis (Indolyl)methanes under solvent free conditions. Allied Academies. [Link]
Biradar, J. S., & Sasidhar, B. S. (2011). Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation. European Journal of Medicinal Chemistry, 46(12), 6112-8. [Link]
Yesilkaynak, T., et al. (2016). Synthesis, spectroscopic studies and electrochemical properties of Schiff bases derived from 5-chloro-2-hydroxybenzaldehyde. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 539-554. [Link]
SAS Publishers. (n.d.). Microwave Synthesis and Antimicrobial Activity of Novel Metal-Complexes with Schiff Base 2, 5-Thiophene Dicarbo. [Link]
Loupy, A., et al. (2010). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. MDPI. [Link]
ResearchGate. (n.d.). Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. [Link]
Unique Pub International. (2018). A Review on Solvent-Free Microwave Assisted Condensation Reactions. [Link]
Khan, S. A., et al. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(4), 6848–6853. [Link]
Wang, Q. Q., et al. (2014). Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base. Molecules, 19(10), 16676-16692. [Link]
ResearchGate. (2025). Microwave Assisted Synthesis of Indole Substituted Alkenes Using Knoevenagel Condensation Reaction and their Antibacterial Activity Study. [Link]
Manjare, S. B., et al. (2022). Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. ACS Omega. [Link]
Al-Amiery, A. A., et al. (2017). Synthesis and Spectroscopic Characterization of some Mixed Schiff Base Complexes. Journal of Engineering, 23(3), 1-13. [Link]
Springer. (n.d.). Microwave-Assisted Syntheses in Organic Chemistry. [Link]
Yoshizawa, M., et al. (n.d.). Cage-Catalyzed Knoevenagel Condensation under Neutral Conditions in Water. [Link]
Bracco, S., et al. (2025). Mechanism of the solv. [Link]
Royal Society of Chemistry. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
Protecting group strategies for 4-hydroxy indoles during aldehyde oxidation
Application Note: AN-4HI-OX-01 Executive Summary The oxidation of aldehyde precursors (alcohols) or aldehydes themselves to carboxylic acids is a pivotal transformation in the synthesis of tryptamines and psilocybin anal...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-4HI-OX-01
Executive Summary
The oxidation of aldehyde precursors (alcohols) or aldehydes themselves to carboxylic acids is a pivotal transformation in the synthesis of tryptamines and psilocybin analogs. However, the 4-hydroxyindole scaffold presents a unique "electronic liability." The C4-hydroxyl group acts as a powerful electron donor, supercharging the nucleophilicity of the indole ring (specifically at C3 and C7) and rendering it hypersensitive to oxidative degradation, oxidative coupling (dimerization), and electrophilic halogenation.
This guide details the "Push-Pull Deactivation Strategy" required to successfully oxidize substituents on a 4-hydroxyindole core without destroying the heterocycle.
The Electronic Challenge: The "Quinone Trap"
To understand why standard oxidation protocols fail, one must analyze the electronic resonance of the substrate.
The Push (Donation): The 4-OH (or 4-OR) lone pair donates density into the
-system.
The Vulnerability: This donation raises the HOMO (Highest Occupied Molecular Orbital) energy, making the ring susceptible to Single Electron Transfer (SET) oxidants.
The Failure Mode: Under oxidative conditions (e.g., Pinnick, Jones), the electron-rich system creates a para-quinone imine-like intermediate or undergoes oxidative coupling at C7, leading to intractable black tars (melanin-like polymers).
Visualization: The Failure Mechanism
The following diagram illustrates the pathway of degradation when the indole is insufficiently protected.
Strategic Solution: The "Push-Pull" Deactivation
To ensure survival, we must mask the donation (Push) and withdraw density (Pull).
The Protecting Group Decision Matrix
4-OH Protection (The Mask): Must be stable to the oxidant. Benzyl (Bn) is the gold standard for robustness. Silyl ethers (TBS/TIPS) are viable for milder conditions but risky in acidic Pinnick oxidations.
N-H Protection (The Pull):Critical. Placing an Electron Withdrawing Group (EWG) on the nitrogen (e.g., Tosyl, Boc) deactivates the ring, preventing oxidation of the indole core while allowing oxidation of the side chain.
Protecting Group (4-OH)
Protecting Group (N-H)
Stability Profile
Recommended For
Benzyl (Bn)
Tosyl (Ts)
High. Withstands acid, base, and strong oxidants.
Pinnick Oxidation (Aldehyde Acid)
Benzyl (Bn)
Boc
Medium. Boc is acid-labile; unstable in Lewis acids.
Swern / Dess-Martin (Alcohol Aldehyde)
TBS / TIPS
Tosyl (Ts)
Medium. Silyl groups sensitive to acid/fluoride.
Buffered Oxidations
Free (-OH)
None
None.
Do Not Attempt
Detailed Protocols
Protocol A: The "Fortress" Strategy (Pinnick Oxidation)
Target: Oxidation of 4-(benzyloxy)-1-tosyl-1H-indole-3-carboxaldehyde to the corresponding carboxylic acid.
Rationale: The Pinnick oxidation generates HOCl (hypochlorous acid) as a byproduct.[1] In electron-rich indoles, HOCl acts as a chlorinating agent (forming 2-chloroindoles). The N-Tosyl group deactivates the ring to prevent chlorination, while 2-methyl-2-butene scavenges HOCl.
Preparation: Dissolve the aldehyde (1.0 equiv) in the solvent mixture (
-BuOH/THF/). The solution should be homogenous.
Scavenger Addition: Add 2-methyl-2-butene (10 equiv). Note: This alkene sacrifices itself to react with HOCl, preventing indole chlorination.
Buffer Addition: Add solid
(2.0 equiv). Stir for 5 minutes.
Oxidant Addition: Dissolve
(3.0 equiv) in a minimal amount of water. Add this solution dropwise to the reaction mixture at 0°C.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (The aldehyde spot will disappear; a more polar acid spot will appear).
Quench: Cool to 0°C. Add saturated aqueous
(Sodium Thiosulfate) to reduce unreacted chlorite.
Workup:
Acidify carefully to pH 3-4 with 1M HCl.
Extract with Ethyl Acetate (3x).
Wash combined organics with Brine.
Dry over
and concentrate.
Deprotection (Post-Oxidation): The N-Ts group can be removed later using
or mild basic hydrolysis, and the Benzyl group via hydrogenolysis ().
Protocol B: The "Stealth" Strategy (Swern/Dess-Martin)
Target: Oxidation of 4-(silyloxy)-1-Boc-indole-3-ethanol to the acetaldehyde.
Rationale: For alcohol-to-aldehyde oxidations, conditions are milder. However, the N-Boc group is essential to prevent oxidative coupling. Silyl groups (TBS) are used here for ease of removal but require non-acidic conditions.
) (5.0 equiv) - Crucial for acid-sensitive silyl ethers.
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology
Preparation: Flame-dry a flask under Argon. Dissolve the substrate in anhydrous DCM.
Buffer: Add solid
to the flask. DMP produces acetic acid as a byproduct; bicarbonate neutralizes this to preserve the acid-labile TBS group and Boc group.
Oxidation: Add DMP (1.2 equiv) in one portion at 0°C.
Reaction: Warm to RT and stir for 1–2 hours.
Quench: Add a 1:1 mixture of saturated
and saturated . Stir vigorously until the organic layer is clear (removes iodine byproducts).
Isolation: Extract with DCM, dry over
, and concentrate.
Workflow Visualization
The following diagram outlines the decision logic for selecting the correct pathway based on the desired oxidation state.
References
Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl-Substituted Aldehydes) by Oxidation with Chlorite.[1] Acta Chemica Scandinavica, 27, 888–890.
Nichols, D. E., et al. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. Synthesis, 1999(6), 935–938.
BenchChem. (2025).[2] TBDMS vs. TBDPS: A Comprehensive Guide to Protecting Group Stability. BenchChem Application Notes.
Zhang, S., Xu, L., & Trudell, M. L. (2005).[3][4] Selective Oxidation of Benzylic Alcohols and TBDMS Ethers to Carbonyl Compounds with CrO3-H5IO6.[4] Synthesis, 2005(11), 1757-1760.
Greene, T. W., & Wuts, P. G. M. (1999).[3][5] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
The Pivotal Role of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde in Advanced Multi-Component Reactions for Heterocyclic Scaffolding
Abstract This comprehensive technical guide serves as an in-depth resource for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 5-Chloro-4-hydroxy-1H-indole-3-carbald...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive technical guide serves as an in-depth resource for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde in multi-component reactions (MCRs). The unique structural attributes of this indole derivative, featuring a nucleophilic hydroxy group, an electrophilic aldehyde, and a reactive indole core, render it an exceptionally versatile building block for the one-pot synthesis of complex heterocyclic frameworks. This guide provides detailed, field-proven protocols for the synthesis of the title compound and its subsequent application in the construction of medicinally relevant scaffolds, including pyrano[3,2-c]carbazoles, 2-amino-4-(indol-3-yl)-4H-chromenes, and dihydropyrano[3,2-b]indoles. Each protocol is accompanied by a thorough explanation of the underlying reaction mechanisms, the rationale for experimental choices, and quantitative data to ensure reproducibility and scalability.
Introduction: The Strategic Advantage of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde in MCRs
Multi-component reactions (MCRs) have emerged as a cornerstone of modern synthetic chemistry, offering a highly efficient and atom-economical approach to the generation of molecular diversity.[1] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] The strategic functionalization of the indole nucleus with reactive handles for MCRs is therefore of paramount importance.
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde is a trifunctional building block of significant interest. The key structural features that underpin its utility are:
The 4-hydroxy group: This phenolic hydroxyl group can act as a potent nucleophile in various cyclization reactions, particularly in the formation of pyran rings.
The 3-carbaldehyde group: This electrophilic center is a classic participant in MCRs, readily undergoing condensation with active methylene compounds to initiate a cascade of bond-forming events.
The indole core: The indole ring system itself, with its unique electronic properties, influences the reactivity of the substituents and can participate in further functionalization.
The 5-chloro substituent: The presence of a halogen at the 5-position provides a handle for further synthetic transformations, such as cross-coupling reactions, allowing for late-stage diversification of the synthesized scaffolds.
This guide will provide detailed protocols for leveraging these features in the synthesis of complex heterocyclic systems with potential therapeutic applications.
Synthesis of the Key Precursor: 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde
Proposed Synthetic Protocol
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of substituted indoles.[3][6]
Reaction Scheme:
A proposed synthesis of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde.
Materials:
5-Chloro-4-hydroxyindole
N,N-Dimethylformamide (DMF), anhydrous
Phosphorus oxychloride (POCl₃)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Ethyl acetate and hexanes for chromatography
Procedure:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).
Cool the flask to 0 °C in an ice bath.
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The mixture should become a pale yellow, viscous liquid.
In a separate flask, dissolve 5-chloro-4-hydroxyindole (1 equivalent) in anhydrous DCM.
Cool the Vilsmeier reagent solution back to 0 °C and slowly add the solution of 5-chloro-4-hydroxyindole.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction by TLC.
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde.
Causality of Experimental Choices:
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water, so anhydrous conditions are crucial for its successful formation and subsequent reaction.
Low Temperature for Reagent Formation: The reaction between DMF and POCl₃ is highly exothermic. Maintaining a low temperature prevents the decomposition of the reagent and controls the reaction rate.
Stepwise Addition: The slow, dropwise addition of reagents helps to control the reaction temperature and prevent side reactions.
Aqueous Workup with Base: The intermediate iminium salt is hydrolyzed to the aldehyde during the aqueous workup. The addition of a base neutralizes the acidic byproducts of the reaction.
Application in Multi-Component Synthesis of Heterocycles
The unique trifunctional nature of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde allows for its participation in a variety of MCRs to generate diverse heterocyclic scaffolds.
Synthesis of Pyrano[3,2-c]carbazole Derivatives
Pyrano[3,2-c]carbazole derivatives are known to possess a range of biological activities, including anti-tumor properties.[7] A one-pot, three-component reaction of a 4-hydroxycarbazole (or a 4-hydroxyindole), an aromatic aldehyde, and an active methylene compound such as malononitrile provides a straightforward entry to this class of compounds.
Reaction Workflow:
Workflow for the synthesis of Pyrano[3,2-c]carbazole derivatives.
Protocol:
This protocol is adapted from the synthesis of pyrano[3,2-c]carbazole derivatives from 4-hydroxycarbazoles.[7]
Materials:
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde
Malononitrile
4-Hydroxycoumarin
Piperidine (catalyst)
Ethanol (solvent)
Procedure:
To a solution of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (15 mL) in a round-bottom flask, add 4-hydroxycoumarin (1 mmol).
Add a catalytic amount of piperidine (0.1 mmol).
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Quantitative Data (Expected):
Entry
Aldehyde
Active Methylene
Nucleophile
Catalyst
Solvent
Time (h)
Yield (%)
1
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde
Malononitrile
4-Hydroxycoumarin
Piperidine
Ethanol
4-6
80-90 (estimated)
Mechanistic Rationale:
The reaction is proposed to proceed through an initial Knoevenagel condensation between the 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde and malononitrile, catalyzed by piperidine. This is followed by a Michael addition of the enolate of 4-hydroxycoumarin to the Knoevenagel adduct. Subsequent intramolecular cyclization via nucleophilic attack of the 4-hydroxy group of the indole onto one of the nitrile groups, followed by tautomerization, affords the final pyrano[3,2-c]carbazole derivative.
Synthesis of 2-Amino-4-(5-chloro-4-hydroxy-1H-indol-3-yl)-4H-chromene-3-carbonitrile Derivatives
4H-Chromene derivatives are another class of heterocyclic compounds with a wide range of pharmacological properties.[8][9] The synthesis of these compounds can be efficiently achieved through a one-pot, three-component reaction of an aldehyde, an active methylene compound, and a phenolic component.
Reaction Mechanism:
Proposed mechanism for 4H-chromene synthesis.
Protocol:
This protocol is based on the DABCO-catalyzed synthesis of functionalized chromenes.[8]
Materials:
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde
Malononitrile
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalyst)
Dioxane (solvent)
Procedure:
In a round-bottom flask, dissolve 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde (1 mmol), malononitrile (1.1 mmol), and dimedone (1 mmol) in dioxane (10 mL).
Add DABCO (10 mol%) to the mixture.
Stir the reaction mixture at room temperature for 30 minutes, then reflux for 2-3 hours.
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature.
If a solid precipitates, filter the product, wash with cold ethanol, and dry.
If no solid forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
Quantitative Data (Expected):
Entry
Aldehyde
Active Methylene
Nucleophile
Catalyst
Solvent
Time (h)
Yield (%)
1
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde
Malononitrile
Dimedone
DABCO
Dioxane
2-3
85-95 (estimated)
Causality and Trustworthiness:
The use of DABCO as a mild, non-ionic base is advantageous as it minimizes side reactions and simplifies the work-up procedure. The reaction proceeds through a well-established cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization, providing a high degree of confidence in the predicted outcome.
Synthesis of Dihydropyrano[3,2-b]indol-3-carbonitrile Derivatives
Pyrano[3,2-b]indole derivatives are another important class of heterocyclic compounds with potential biological activities.[10][11] Their synthesis can be achieved through a three-component reaction of a 3-hydroxyindole, an aldehyde, and an active methylene compound.
Protocol:
This protocol is an adaptation of the synthesis of 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitrile derivatives.[10][11]
Materials:
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde (serves as both the indole and aldehyde component in a self-condensation/dimerization followed by reaction with malononitrile, or reacts with an external aldehyde)
Malononitrile
An aromatic aldehyde (e.g., benzaldehyde)
An ionic liquid catalyst (e.g., [pmim]HSO₄SiO₂) or a base catalyst (e.g., ammonium acetate)
Acetonitrile or Ethanol (solvent)
Procedure (using an external aldehyde):
In a round-bottom flask, combine 5-Chloro-4-hydroxyindole (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1.1 mmol).
Add the catalyst (e.g., 10 mol% of [pmim]HSO₄SiO₂).
Add the solvent (e.g., acetonitrile, 8 mL).
Stir the reaction mixture at 80 °C for 6-8 hours.
Monitor the reaction by TLC.
After completion, if using a solid-supported catalyst, filter the catalyst and wash with dichloromethane.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Expected for a related system): [10]
Entry
Aldehyde
Indole
Active Methylene
Catalyst
Solvent
Time (h)
Yield (%)
1
Benzaldehyde
3-Hydroxyindole
Malononitrile
[pmim]HSO₄SiO₂
Acetonitrile
6
90
Mechanistic Insights:
The reaction is initiated by the Knoevenagel condensation of the aldehyde and malononitrile. The 3-hydroxyindole then undergoes a Michael addition to the resulting electron-deficient alkene. Finally, an intramolecular cyclization between the hydroxyl group and one of the nitrile groups, followed by tautomerization, leads to the formation of the dihydropyrano[3,2-b]indole ring system. The acidic ionic liquid catalyst activates both the aldehyde and the nitrile groups, facilitating the reaction.
Conclusion
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde is a highly valuable and versatile precursor for the synthesis of complex, medicinally relevant heterocyclic compounds through multi-component reactions. Its unique combination of nucleophilic and electrophilic centers, coupled with the potential for further diversification via the chloro substituent, makes it an attractive building block for combinatorial chemistry and drug discovery programs. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this indole derivative and to generate novel molecular entities with potential therapeutic applications. The principles of causality and self-validation are embedded in the provided methodologies, ensuring that researchers can approach these syntheses with a high degree of confidence.
References
Immobilized Ionic Liquid-Catalyzed Synthesis of Pyrano[3,2-b]indole Derivatives. CORE. [Link]
Synthesis of Pyrano[3,2-b]indole Derivatives Based on Intramolecular Hetero-Diels—Alder of 2-Benzylidene-2,3-dihydro-1H-indol-3-ones. Request PDF on ResearchGate. [Link]
Three-component synthesis of functional 3-alkyl chromone. ResearchGate. [Link]
CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
A Facile Multi Component Synthesis of Some Functionalized Chromenes and Spiroindole Derivatives using DABCO as an Efficient Catalyst. The Free Library. [Link]
LUDOX HS-40 Catalyzed Pot, Atom and Step Economic (PASE) Synthesis of Pyran Annulated Heterocyclic Scaffolds: Polycyclic Aromatic Compounds. Taylor & Francis Online. [Link]
Facile one-pot, multi-component reaction to synthesize spirooxindole-annulated thiopyran derivatives under environmentally benevolent conditions. PMC. [Link]
Synthesis and biological evaluation of novel pyrano[3,2-c]carbazole derivatives as anti-tumor agents inducing apoptosis via tubulin polymerization inhibition. ResearchGate. [Link]
Synthesis of azepane-fused pyrano[3,2-b]indoles by Lewis acid-catalysed oxa Diels–Alder reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Construction of Diverse Fused Chromene Frameworks via Isocyanide-Based Three-Component Reaction. PubMed. [Link]
One-Pot Formation of Functionalized Indole and Benzofuran Derivatives Using a Single Bifunctional Ruthenium Catalyst. Amanote. [Link]
Divergent Synthesis of Pyrano[3,2-c]- and Furo[3,2-c]-carbazoles. Research and Reviews. [Link]
One-Pot Access to Diverse Functionalized Pyran Annulated Heterocyclic Systems Using SCMNPs@BPy-SO3H as a Novel Magnetic Nanocatalyst. BCREC. [Link]
Facile construction of densely functionalized 4H-chromenes via three-component reactions catalyzed by l-proline. Green Chemistry (RSC Publishing). [Link]
Synthesis of Pyran-Annulated Heterocyclic Systems Catalyzed by Theophylline as a Green and Bio-Based Catalyst. Semantic Scholar. [Link]
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpcbs. [Link]
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
Multi-component reactions – Knowledge and References. Taylor & Francis. [Link]
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
Synthesis of chromene derivatives 113. ResearchGate. [Link]
Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. [Link]
Microwave-assisted multi-component synthesis of 3'-indolyl substituted pyrano[2,3-c]pyrazoles and their antimicrobial activity. SciSpace. [Link]
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Rsc.org. [Link]
Synthesis of Pyrano[3,2‐b]indole Derivatives Based on Intramolecular Hetero‐Diels—Alder of 2‐Benzylidene‐2,3‐dihydro‐1H‐indol‐3‐ones. Request PDF on ResearchGate. [Link]
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Manipal Academy of Higher Education. [Link]
Technical Support Center: Synthesis of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde. As your Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to optimize your synthetic outcomes.
Troubleshooting Guide: Addressing Low Yield and Impurities
Low yields and the formation of impurities are common hurdles in organic synthesis. This section is designed to help you diagnose and resolve these issues systematically.
Question: My reaction is resulting in a very low yield or failing to produce the desired product. What are the primary factors to investigate?
Answer: A low or nonexistent yield in the synthesis of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde, typically achieved through a Vilsmeier-Haack or a similar formylation reaction, can be attributed to several critical factors. A systematic approach to troubleshooting is essential.
1. Reactivity of the Starting Material: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1][2] The success of this reaction is highly dependent on the electron density of the indole ring.
Substituent Effects: The starting material, 5-chloro-4-hydroxyindole, possesses both an electron-withdrawing group (chloro) and a strong electron-donating group (hydroxyl). While the hydroxyl group activates the ring towards electrophilic attack, the chloro group deactivates it. The position of these groups is crucial. The formylation is expected to occur at the C3 position, which is the most electron-rich position of the indole nucleus.[2]
2. Vilsmeier Reagent Formation and Stoichiometry: The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3]
Reagent Quality: Ensure that both DMF and POCl₃ are of high purity and anhydrous. Moisture can quench the Vilsmeier reagent and lead to side reactions.
Stoichiometry: The molar ratio of the Vilsmeier reagent to the indole substrate is a critical parameter. An insufficient amount of the reagent will result in incomplete conversion.[4] For activated systems, a significant excess of the Vilsmeier reagent may be required to drive the reaction to completion.[4]
3. Reaction Conditions:
Temperature Control: The formation of the Vilsmeier reagent is an exothermic process and should be performed at low temperatures (typically 0-5 °C) to prevent degradation.[4] The subsequent formylation reaction often requires heating to proceed at a reasonable rate.[5] However, excessive heat can lead to decomposition of the starting material or the product.[6]
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times at elevated temperatures can increase the formation of byproducts.
4. Work-up Procedure:
Hydrolysis: The intermediate iminium salt must be carefully hydrolyzed to yield the final aldehyde.[2] This is typically achieved by quenching the reaction mixture with ice or cold water, followed by basification.[5] Incomplete hydrolysis will result in a low yield of the desired product.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low or no yield.
Question: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
Answer: The formation of multiple products is a common issue. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions:
Over-formylation: While less common on the indole nucleus itself, highly activated systems can sometimes undergo di-formylation.
Polymerization/Decomposition: Indoles, especially those with hydroxyl groups, can be sensitive to strongly acidic conditions and may decompose or polymerize at elevated temperatures.[6]
N-Formylation: In some cases, formylation can occur on the indole nitrogen, particularly if the N-H is not protected.
Chlorination: In Vilsmeier-Haack reactions, particularly with substrates like uracil, chlorination can occur.[7] While less common for simple indoles, it's a possibility to consider.
Strategies to Minimize Impurity Formation:
Optimize Reaction Temperature and Time: As a first step, try running the reaction at a lower temperature for a longer period. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time to quench the reaction, maximizing product formation while minimizing byproduct accumulation.
Protecting Groups: If N-formylation is suspected, protection of the indole nitrogen with a suitable protecting group like Boc, tosyl, or SEM can be considered.[8] However, this adds extra steps to the synthesis.
Purification: Proper purification is crucial. Column chromatography on silica gel is a standard method for separating the desired product from impurities.[9][10] Recrystallization can also be an effective technique for obtaining a highly pure product.[10][11]
Table 1: Recommended Purification Parameters
Technique
Stationary Phase / Solvent System
Key Considerations
Column Chromatography
Silica Gel
Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).[9] The ideal Rf value for the product on TLC is typically around 0.3.[10]
Recrystallization
Ethanol, Methanol, or Ethyl Acetate/Hexane
Use the minimum amount of hot solvent to dissolve the crude product.[10] Slow cooling promotes the formation of larger, purer crystals.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde.
Q1: What is the mechanism of the Vilsmeier-Haack reaction for the formylation of 5-chloro-4-hydroxyindole?
A1: The Vilsmeier-Haack reaction proceeds in three main stages:
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][12]
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 5-chloro-4-hydroxyindole attacks the Vilsmeier reagent. This is followed by the restoration of aromaticity to form an iminium salt intermediate.[2]
Hydrolysis: During aqueous work-up, the iminium salt is hydrolyzed to yield the final 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde.[2]
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Q2: Are there alternative methods for the formylation of indoles?
A2: Yes, several other methods can be used for indole formylation, although the Vilsmeier-Haack reaction is one of the most common. Some alternatives include:
Duff Reaction: This reaction uses hexamethylenetetramine as the formylating agent in an acidic medium. It is particularly effective for electron-rich phenols and can be applied to hydroxyindoles.[13][14] However, yields can be low.[15]
Reimer-Tiemann Reaction: This method employs chloroform and a strong base to formylate phenols and other electron-rich heterocycles, including indoles.[9]
Photochemical Formylation: A more recent, metal- and oxidant-free method utilizes aqueous glyoxylic acid under UV irradiation.[16]
The choice of method will depend on the specific substrate, desired regioselectivity, and available laboratory resources.
Q3: What are the key safety considerations when performing this synthesis?
A3: Safety is paramount in the laboratory. When working with the reagents for this synthesis, please adhere to the following precautions:
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, must be worn.
N,N-Dimethylformamide (DMF): DMF is a potential skin irritant and can be harmful if inhaled or absorbed through the skin. Handle it in a fume hood and wear appropriate gloves.
General Precautions: The product, 5-Chloro-1H-indole-3-carbaldehyde, is listed as an irritant.[17] Standard laboratory safety practices should always be followed.
Experimental Protocol: Vilsmeier-Haack Formylation of 5-Chloro-4-hydroxyindole
This protocol provides a general guideline. Optimization may be required based on your specific experimental setup and observations.
Materials:
5-Chloro-4-hydroxyindole
N,N-Dimethylformamide (DMF), anhydrous
Phosphorus oxychloride (POCl₃)
Ice
Saturated sodium bicarbonate solution
Ethyl acetate
Hexane
Anhydrous sodium sulfate
Procedure:
Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice-salt bath to 0-5 °C.
Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.
Stir the mixture at 0-5 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
Formylation Reaction: Dissolve 5-chloro-4-hydroxyindole in a minimal amount of anhydrous DMF.
Slowly add the solution of the indole to the pre-formed Vilsmeier reagent at 0-5 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-85 °C.[5] The optimal temperature and time should be determined by monitoring the reaction progress by TLC.
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.
Extraction and Purification: Extract the aqueous mixture with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
References
Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
Benchchem. (n.d.). Troubleshooting common issues in Fischer indole synthesis from hydrazones.
Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction on Acetanilides.
Benchchem. (n.d.). Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds.
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
ResearchGate. (2026, February 23). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole.
Wikipedia. (n.d.). Duff reaction.
Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent.
National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail? - PMC.
Benchchem. (n.d.). Technical Support Center: Synthesis of 3H-Indole-2-carbaldehyde.
RSC Publishing. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances.
ACS Publications. (2006, June 7). Practical Methodologies for the Synthesis of Indoles | Chemical Reviews.
Vilsmeier-Haack Reaction. (n.d.).
The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (n.d.).
5-Chloroindole-3-carboxaldehyde - SAFETY DATA SHEET. (n.d.).
Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
SID. (n.d.). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its.
Wikipedia. (n.d.). Vilsmeier–Haack reaction.
Benchchem. (n.d.). An In-depth Technical Guide to 4-Hydroxyindole-3-carboxaldehyde: Discovery, Synthesis, and Scientific Applications.
Benchchem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.).
Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine.
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification.
Rsc.org. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
Synlett. (2023). Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid.
Benchchem. (n.d.). Purification techniques for indole aldehydes.
PMC. (n.d.). Formylation of Amines.
ChemicalBook. (2026, January 13). 5-Chloroindole-3-carboxaldehyde | 827-01-0.
Convenient Method for the ortho-Formylation - of Phenols. (n.d.).
ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
MDPI. (2025, March 1). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot.
PMC. (2023, May 31). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors.
Purification methods for 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde recrystallization
Technical Support Center: Purification of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde Case ID: IND-5CL4OH-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The purification of 5-Chl...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde
Case ID: IND-5CL4OH-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
The purification of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde presents a unique challenge due to the opposing electronic effects of its substituents. The 4-hydroxyl group introduces significant polarity and hydrogen-bonding capability, while the 5-chloro substituent adds lipophilicity. This guide synthesizes field-proven protocols to navigate these properties, focusing on recrystallization as the primary purification method following Vilsmeier-Haack formylation.
Part 1: Solvent Selection & Solubility Profiling
Q: Which solvent system should I use for recrystallization?A: Based on the structural motifs (indole core + polar hydroxyl + aldehyde), Methanol (MeOH) is the primary candidate, with Ethanol (EtOH) as a secondary option.
The Logic:
Methanol: High solubility at boiling point (
) and low solubility at allows for maximum recovery. The hydroxyl group at position 4 facilitates strong interaction with protic solvents.
Water: Acts as an anti-solvent. The compound is sparingly soluble in water, making it ideal for inducing precipitation but poor for dissolving the crude mass.
DMF/DMSO: Avoid for recrystallization. The compound is too soluble in these, leading to poor recovery yields.
Solubility Decision Matrix:
Solvent
Boiling Point
Solubility (Hot)
Solubility (Cold)
Verdict
Methanol
High
Low
Primary Choice
Ethanol
High
Moderate
Secondary Choice
Acetonitrile
Moderate
Low
Alternative (if MeOH fails)
Water
Insoluble
Insoluble
Anti-Solvent Only
DMF
Very High
Very High
Avoid
Part 2: The Recrystallization Protocol (Standard Operating Procedure)
Q: What is the step-by-step protocol to maximize yield and purity?A: Follow this self-validating protocol. This method assumes you have isolated the crude solid from the Vilsmeier-Haack reaction workup.
Phase A: Dissolution
Place the crude 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde in a round-bottom flask.
Add Methanol (approx.
per gram of crude).
Heat the mixture to reflux (
) with magnetic stirring.
Checkpoint: If the solid does not dissolve completely after 15 minutes of reflux, add more MeOH in
increments.
Critical: If a small amount of dark, insoluble material remains, it is likely inorganic salt or polymerized impurity. Perform a hot filtration immediately.
Phase B: Crystallization[1][2][3]
Remove the flask from heat and allow it to cool to room temperature slowly (over 30–45 minutes).
Why? Rapid cooling traps impurities inside the crystal lattice.
Once at room temperature, place the flask in an ice-water bath (
) for 1 hour.
Optional: If no crystals form, scratch the inner wall of the flask with a glass rod to induce nucleation.
Phase C: Isolation
Filter the crystals using a Buchner funnel under vacuum.
Wash the filter cake with cold Methanol (
, ).
Warning: Do not use room temperature solvent for washing; you will dissolve your product.
Dry the solid under vacuum at
for 4–6 hours.
Part 3: Troubleshooting & FAQs
Q: My product is "oiling out" instead of crystallizing. What is happening?A: This phenomenon occurs when the compound separates as a liquid phase before it can crystallize, often due to impurities lowering the melting point or the solution being too concentrated.
The Fix: Re-heat the mixture to redissolve the oil. Add a small amount of clean co-solvent (e.g., 5-10% water) to the hot methanol solution. Cool the solution very slowly with vigorous stirring. The agitation helps break up oil droplets and encourages crystal formation.
Q: The product is dark brown/black. Is it decomposed?A: Indole-3-carbaldehydes are susceptible to oxidation, turning into dark-colored quinoidal species or carboxylic acids upon prolonged exposure to air/light.
The Fix: Perform the recrystallization under an inert atmosphere (
or ). Add a pinch of activated charcoal to the hot solution, stir for 5 minutes, and perform a hot filtration through Celite to remove color bodies.
Q: I have low recovery yield (<50%).A: You likely used too much solvent.
The Fix: Concentrate the mother liquor (the filtrate) using a rotary evaporator to half its volume and repeat the cooling/crystallization steps to harvest a "second crop." Note that the second crop is usually less pure than the first.
Part 4: Visualization of Workflows
Workflow 1: Purification Decision Logic
This diagram illustrates the decision-making process for solvent selection and troubleshooting.
Caption: Decision matrix for recrystallization, addressing solubility checks and the "oiling out" phenomenon.
Workflow 2: Chemical Mechanism & Impurity Pathways
Understanding the origin of impurities helps in preventing them.
Caption: Pathway showing the target synthesis and common impurity generation points.
References
Troubleshooting
Technical Support Center: Navigating Solubility Challenges of Indole-3-Carbaldehydes in Aqueous Media
Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical support and practical solutions for the common yet significant challenge of solubilizing...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical support and practical solutions for the common yet significant challenge of solubilizing indole-3-carbaldehydes in aqueous media. Given the therapeutic potential and frequent use of this compound as a synthetic intermediate, understanding its solubility characteristics is paramount for successful experimentation.[1][2]
Indole-3-carbaldehyde, a tryptophan metabolite, is a key molecule in various biological and chemical applications, from being a precursor in the synthesis of pharmaceuticals to its role as an agonist for the aryl hydrocarbon receptor (AhR).[1][3] However, its practical application is often hampered by its low solubility in water.[4][5] This resource provides a structured approach to troubleshooting these issues, grounded in scientific principles and validated methodologies.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the solubility of indole-3-carbaldehyde.
Q1: What is the fundamental solubility profile of indole-3-carbaldehyde?
A1: Indole-3-carbaldehyde is a crystalline solid that is generally characterized as having low solubility or being insoluble in water.[4][5][6] Its solubility is significantly better in organic solvents. It is readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and also shows good solubility in polar protic solvents such as methanol and ethanol, especially with heating.[1][4] In non-polar solvents like hexane, its solubility is limited.[4]
Q2: I'm preparing a stock solution for a cell-based assay and my indole-3-carbaldehyde is precipitating when I dilute it into my aqueous buffer. What's happening?
A2: This is a classic issue of a compound "crashing out" of solution. You likely dissolved the indole-3-carbaldehyde in a neat organic solvent like DMSO to create a concentrated stock. When this stock is diluted into an aqueous buffer (like PBS), the overall solvent environment becomes predominantly aqueous. Since indole-3-carbaldehyde has poor aqueous solubility, it precipitates. The key is to ensure the final concentration of the organic solvent in your working solution is low enough to be tolerated by your assay system, while still keeping your compound in solution.
Q3: Can I simply heat the aqueous solution to dissolve more indole-3-carbaldehyde?
A3: While heating can increase the solubility of indole-3-carbaldehyde in some solvents, it's a risky approach for aqueous solutions intended for biological assays.[4] Firstly, upon cooling to the experimental temperature (e.g., 37°C), the compound will likely precipitate out, leading to inaccurate and non-reproducible concentrations. Secondly, elevated temperatures can degrade the compound or other components in your media. A more controlled and stable solubilization method is recommended.
Q4: How does pH affect the solubility of indole-3-carbaldehyde?
A4: The indole nitrogen is weakly acidic, meaning that altering the pH of the aqueous medium can influence solubility, though often not dramatically for the parent molecule itself.[7] For derivatives of indole-3-carbaldehyde that contain ionizable functional groups, pH adjustment can be a very effective strategy.[7][8] For instance, a derivative with a basic amine group will become more soluble at a lower pH where it is protonated. Conversely, a derivative with an acidic carboxylic acid group will be more soluble at a higher pH where it is deprotonated.[7]
Troubleshooting Guides: A Step-by-Step Approach
When facing persistent solubility issues, a systematic approach is crucial. The following guides provide detailed workflows to diagnose and solve these problems.
Guide 1: The Co-Solvent Approach for Initial Dissolution
This is often the first line of attack for solubilizing hydrophobic compounds for in vitro studies.
The Principle: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar solutes.[9] They work by reducing the polarity of the overall solvent system.
Step-by-Step Protocol:
Primary Stock Preparation: Dissolve the indole-3-carbaldehyde in 100% DMSO to create a high-concentration primary stock solution (e.g., 20-30 mg/mL).[10] Use gentle warming or sonication if necessary to ensure complete dissolution.[4][11]
Intermediate Dilution (Optional but Recommended): If high dilutions are required, prepare an intermediate stock by diluting the primary stock with a co-solvent mixture. A common mixture is 10% DMSO, 40% PEG 400, and 50% water.[7]
Final Working Solution: Slowly add the primary or intermediate stock solution to your aqueous buffer with vigorous vortexing or stirring. It is critical to add the stock solution to the buffer, not the other way around, to minimize localized high concentrations that can lead to precipitation.
Final Solvent Concentration Check: Ensure the final concentration of the organic solvent in your working solution is as low as possible, ideally below 0.5% for most cell-based assays, to avoid solvent-induced artifacts.[7]
Troubleshooting this Approach:
Precipitation persists: The final concentration of your compound may be too high for the chosen co-solvent percentage. Try lowering the final compound concentration or exploring alternative solubilization methods.
Cell toxicity or assay interference: The final co-solvent concentration may be too high. Reduce the co-solvent percentage or consider a different co-solvent system.
Guide 2: Advanced Solubilization with Cyclodextrins
When co-solvents are insufficient or cause experimental artifacts, cyclodextrins offer an excellent alternative.
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can encapsulate poorly soluble "guest" molecules, like indole-3-carbaldehyde, forming a water-soluble inclusion complex.[7][12][13] This effectively masks the hydrophobic nature of the compound from the aqueous environment.[7]
Step-by-Step Protocol for Complexation:
Choosing a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of indole derivatives.[7]
Preparation of the Complex (Kneading Method):
Accurately weigh the indole-3-carbaldehyde and HP-β-CD (a molar ratio of 1:1 or 1:2 is a good starting point).
Place the HP-β-CD in a mortar and add a small amount of a 50:50 ethanol/water solution to form a uniform paste.[7]
Add the indole-3-carbaldehyde to the paste and knead for 45-60 minutes.[7] Keep the mixture in a paste-like consistency by adding a few more drops of the ethanol/water solution if it becomes too dry.[7]
The resulting paste can be dried under vacuum to obtain a solid powder of the inclusion complex.
Dissolution: The resulting powder should be more readily soluble in your aqueous buffer than the parent compound.
Can be very effective for ionizable derivatives.[7]
Effectiveness depends on the pKa of the compound.
Visualizing the Troubleshooting Workflow
To aid in your experimental design, the following diagram outlines a logical progression for addressing solubility issues with indole-3-carbaldehydes.
Caption: Decision tree for troubleshooting indole-3-carbaldehyde solubility.
Advanced Strategies for Formulation Development
For more challenging applications, such as in vivo studies or formulation for drug delivery, more advanced techniques may be necessary.
Amorphous Solid Dispersions (ASDs): This involves converting the crystalline form of the indole-3-carbaldehyde into a higher-energy amorphous state, typically by dispersing it within a polymer matrix.[14] This can significantly enhance solubility and dissolution rates.
Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be employed.[14][15] These formulations form microemulsions in the gastrointestinal tract, improving solubilization and absorption.
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can lead to faster dissolution.[8][14][16]
The Causality Behind Experimental Choices
The choice of solubilization technique is not arbitrary; it is dictated by the physicochemical properties of the indole-3-carbaldehyde and the requirements of the experimental system.
Why start with co-solvents? They are simple, quick, and often effective for achieving the micromolar concentrations required for many in vitro assays.
When to move to cyclodextrins? When co-solvents cause cellular toxicity or interfere with the assay, or when higher concentrations are needed. The encapsulation mechanism of cyclodextrins is a more sophisticated way to shield the hydrophobic molecule from the aqueous environment without relying on a bulk organic solvent.
Why consider advanced formulations? These are typically reserved for preclinical and clinical development where oral bioavailability is a key endpoint. These methods address not just solubility but also the complex process of absorption in a biological system.
By understanding the principles behind each method, you can make more informed decisions in your experimental design, leading to more reliable and reproducible results.
References
indole-3-carboxaldehyde, 487-89-8 - The Good Scents Company. (n.d.). Retrieved from [Link]
Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC. (n.d.). Retrieved from [Link]
Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC. (2016, April 28). Retrieved from [Link]
4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18). Retrieved from [Link]
Studies on inclusion complexes of substituted indole derivatives with activating and deactivating group - JOCPR. (n.d.). Retrieved from [Link]
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved from [Link]
Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - MDPI. (2021, November 3). Retrieved from [Link]
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29). Retrieved from [Link]
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17). Retrieved from [Link]
Food Chemistry Advances - FLORE. (2024, February 15). Retrieved from [Link]
Development and Application of a Selective Analytical Method for Indole Metabolites in Urine: Dietary Exposure Biomarkers for Broccoli Consumption - DOI. (n.d.). Retrieved from [Link]
Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved from [Link]
Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. (2016, December 12). Retrieved from [Link]
(PDF) Investigation of The β-Cyclodextrin-Indole Inclusion Complex by Absorption and Fluorescence Spectroscopies - ResearchGate. (2025, August 6). Retrieved from [Link]
Structure and spectroscopic properties of cyclodextrin inclusion complexes - IMC Krems. (n.d.). Retrieved from [Link]
Indole-3-carbaldehyde - Wikipedia. (n.d.). Retrieved from [Link]
Technical Support Center: Optimizing Reaction Temperature for 5-Chloro-4-Hydroxyindole Functionalization
Executive Summary: The Thermal-Regioselectivity Nexus 5-chloro-4-hydroxyindole presents a unique synthetic challenge due to its "push-pull" electronic structure. The C4-hydroxyl group is a strong electron donor (+M effec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Thermal-Regioselectivity Nexus
5-chloro-4-hydroxyindole presents a unique synthetic challenge due to its "push-pull" electronic structure. The C4-hydroxyl group is a strong electron donor (+M effect), significantly activating the indole ring at C3 and C7. However, the C5-chlorine atom provides inductive deactivation (-I effect) and steric bulk adjacent to the reactive C4-OH site.
Temperature control is not merely about rate acceleration for this scaffold; it is the primary switch for regioselectivity (O- vs. N- vs. C-alkylation) and stability (preventing quinoid oxidation). This guide synthesizes field data to help you navigate these competing pathways.
Core Reaction Modules & Temperature Optimization
Module A: O-Alkylation (Etherification)
Objective: Functionalizing the C4-hydroxyl group while sparing the Indole-NH.
The Challenge: The indole nitrogen (pKa ~16) and the phenolic oxygen (pKa ~10) are competing nucleophiles. While the phenoxide is more acidic, thermodynamic control at high temperatures often favors N-alkylation or C-alkylation.
Q: Why am I observing significant N-alkylated byproducts during ether synthesis?A: You are likely operating at a temperature that overcomes the activation energy for N-deprotonation or using a base that is too strong/non-selective at elevated temperatures.
Protocol Optimization:
Base Selection: Use mild bases like
or rather than NaH.
Temperature Profiling:
Addition Phase: 0 °C. This kinetically favors the deprotonation of the more acidic Phenol-OH.
Reaction Phase: Maintain at 25 °C – 40 °C . Do not reflux unless the electrophile is extremely unreactive.
Solvent: Acetone (reflux at 56 °C is often too hot for high selectivity) or DMF (keep at RT).
Data Table: Temperature vs. Regioselectivity (Representative Data)
Objective: Installing a formyl group at the C3 position.[1][2][3][4][5]
The Challenge: The 5-chloro substituent sterically hinders the C4-position, but electronically, the C4-OH directs substitution to C3. However, the electron-withdrawing nature of Chlorine raises the activation energy compared to a naked 4-hydroxyindole.
Q: My Vilsmeier reaction stalls at intermediate stages. Should I increase the temperature?A: Yes, but cautiously. The formation of the Vilsmeier reagent (Chloroiminium ion) must be done cold, but the electrophilic aromatic substitution (EAS) on the 5-chloro-4-hydroxyindole often requires heat to overcome the deactivating effect of the chlorine.
Optimized Workflow:
Reagent Formation: DMF +
at 0 °C (Critical to avoid thermal decomposition of the reagent).
Substrate Addition: Add indole at 0 °C .
Conversion Phase: Warm to 60 °C – 75 °C . Unlike simple indoles, the 5-Cl derivative often requires this thermal push to reach completion.
Hydrolysis: Cool to 0 °C before adding base/water. Hot hydrolysis causes polymerization.
Module C: Stability & Oxidation (The "Black Tar" Issue)
Objective: Preventing the formation of Quinone Imines.
Q: My reaction mixture turns black/tarry upon heating. Is this normal?A: No. This indicates oxidation. 4-hydroxyindoles are electron-rich and prone to oxidation to form ortho-quinone imine-like species, which then polymerize.
Troubleshooting Protocol:
Atmosphere: Strict Nitrogen/Argon purging is required.
Temperature Limit: Avoid temperatures >100 °C without antioxidant protection (e.g., sodium dithionite wash during workup).
Solvent Degassing: Sparge solvents to remove dissolved oxygen before heating.
Visual Decision Guides
Diagram 1: Reaction Temperature Decision Tree
This diagram illustrates the critical temperature decision points based on your target functionalization.
Caption: Decision matrix for temperature control based on target regioselectivity (O-alkylation vs C3-Formylation).
Diagram 2: Troubleshooting "Low Yield" or "Decomposition"
Use this logic flow to diagnose yield issues specific to the 5-chloro-4-hydroxyindole scaffold.
Caption: Diagnostic workflow for differentiating between oxidative degradation and kinetic stalling.
Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation for functionalizing 5-chloro-4-hydroxyindole?A: Yes, but with extreme caution. Microwave heating is efficient for C-C coupling (Suzuki/Sonogashira) at the C5-Cl position. However, for functionalizing the hydroxy group or the indole ring, the rapid temperature spike can trigger oxidative polymerization.
Recommendation: Use "Power Cycling" mode and active cooling to ensure the internal bulk temperature does not exceed 100 °C.
Q2: How does the 5-Chloro substituent specifically affect the reaction temperature compared to standard 4-hydroxyindole?A: The 5-Chloro atom is electron-withdrawing.
Effect on OH: It makes the C4-OH more acidic (pKa drops), allowing for milder bases and lower temperatures for deprotonation [1].
Effect on Ring:[4][6] It deactivates the ring toward electrophilic substitution (Vilsmeier, Mannich). You typically need to run these reactions 10–20 °C hotter than you would for the non-chlorinated parent molecule [2].
Q3: What is the best solvent for low-temperature O-alkylation?A: DMF (N,N-Dimethylformamide) or NMP are superior to acetone for this specific scaffold. They solvate the phenoxide anion well, increasing its nucleophilicity at lower temperatures (0 °C to RT), which is crucial for avoiding N-alkylation byproducts [3].
References
BenchChem. "Application Notes and Protocols for the Synthesis of 5-Chloroindole Derivatives." BenchChem Technical Library. Link
Master Organic Chemistry. "The Vilsmeier-Haack Reaction: Mechanism and Conditions for Electron-Rich Heterocycles." Master Organic Chemistry. Link
National Institutes of Health (NIH). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." PubMed Central. Link
Organic Syntheses. "Annulation of N-Arylhydroxamic Acid and Alkyne for Indole Synthesis (Reaction Conditions)." Org.[7] Synth.Link
Stability of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde under acidic conditions
Topic: Stability & Handling Under Acidic Conditions Executive Summary 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde is a densely functionalized scaffold used primarily as a pharmacophore in kinase inhibitor development and...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Stability & Handling Under Acidic Conditions
Executive Summary
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde is a densely functionalized scaffold used primarily as a pharmacophore in kinase inhibitor development and as a precursor for fluorescent probes.[1]
Its stability profile is dominated by a "Push-Pull" electronic conflict:
The Destabilizer (4-OH): A strong electron-donating group (EDG) at the C4 position significantly activates the indole ring, increasing susceptibility to electrophilic attack and oxidative polymerization.[1]
The Stabilizers (3-CHO, 5-Cl): The C3-aldehyde and C5-chlorine provide electron-withdrawing character, theoretically deactivating the ring.
The Critical Failure Mode: Under acidic conditions (pH < 3), the activating nature of the 4-hydroxyl group overrides the deactivating effects.[1] This leads to rapid acid-catalyzed polymerization , resulting in the formation of insoluble dark pigments (melanin-like oligomers).[1]
Part 1: The Acid Stability Paradox (Theory & Mechanism)
Q: Why does my reaction mixture turn black/brown upon adding HCl?
A: You are witnessing acid-catalyzed electrophilic oligomerization .[1]
While 3-formylindoles are generally more stable than unsubstituted indoles, the presence of the 4-hydroxyl group creates a hyper-reactive C2 position.[1]
The Mechanism:
Protonation: Strong acid protonates the carbonyl oxygen of the aldehyde (C3-CHO), generating a resonance-stabilized carbocation.[1]
Electrophilic Attack: The electron-rich C2 position of a second indole molecule attacks this carbocation.[1] Note: The 4-OH group donates electron density into the ring via resonance, dramatically lowering the activation energy for this attack.
Dimerization & Chain Growth: This forms a dimer linked by a methylene bridge, which retains reactive sites for further polymerization.[1] The end product is a complex, insoluble conjugated polymer (the "black tar").[1]
Figure 1: Acid-catalyzed degradation pathway leading to polymerization.[1]
Part 2: Troubleshooting Synthesis (Vilsmeier-Haack)[1]
Scenario: You are synthesizing the compound via Vilsmeier-Haack formylation of 5-chloro-4-hydroxyindole. The reaction works, but the yield crashes during the aqueous workup.
Q: How do I quench the Vilsmeier intermediate without degrading the product?
A: The Vilsmeier intermediate (an iminium salt) is stable, but its hydrolysis releases HCl.[1] If you simply add water, the local pH drops to ~0, triggering polymerization.
The "Buffered Quench" Protocol:
Do not pour the reaction into water.[1] Instead, pour the reaction into a buffered ice mixture.
Step
Action
Scientific Rationale
1
Prepare Base: Dissolve Sodium Acetate (NaOAc) or mild NaOH in crushed ice.[1]
Creates a buffer sink to immediately neutralize HCl generated during hydrolysis.
2
Controlled Addition: Add the DMF/POCl3 reaction mixture dropwise to the ice base.
Q: Can I use CDCl3 (Chloroform-d) for NMR analysis?
A: NO.
Commercial CDCl3 often contains trace HCl (degradation of chloroform).[1]
Risk: The compound may turn green/black in the NMR tube within hours due to acid traces.[1]
Solution: Use DMSO-d6 (preferred) or neutralize CDCl3 by passing it through a small plug of basic alumina or adding silver foil before use.[1]
Q: I see a new peak at [M+14] or [M+32] in LCMS when using Methanol/TFA.
A: You are forming hemiacetals or acetals .
Cause: The C3-aldehyde is reactive.[1][2][3][4] In the presence of Methanol (solvent) and TFA (acid modifier), the aldehyde converts to the methyl hemiacetal or dimethyl acetal.[1]
Fix: Switch to Acetonitrile/Water with 0.1% Formic Acid (weaker acid than TFA) for LCMS. Analyze immediately.
Q: Is the compound light sensitive?
A: YES.
Like most electron-rich indoles, it is prone to photo-oxidation.[1]
Protocol: Store in amber vials under Argon/Nitrogen at -20°C.
Part 4: Validated Workflow for Impurity Identification
Use this logic flow to identify why your product purity is degrading.
Figure 2: Diagnostic decision tree for stability issues.
Minimizing side reactions in the formylation of 5-chloro-4-hydroxyindole
Executive Summary & Chemical Context The Challenge: Formylating 5-chloro-4-hydroxyindole is chemically distinct from standard indole chemistry. The presence of the 4-hydroxyl group creates a "push-pull" electronic confli...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
The Challenge: Formylating 5-chloro-4-hydroxyindole is chemically distinct from standard indole chemistry. The presence of the 4-hydroxyl group creates a "push-pull" electronic conflict with the 5-chloro substituent , while acting as a competing nucleophile against the C3 carbon.[1]
The Target: 5-chloro-4-hydroxy-1H-indole-3-carbaldehyde.[1]
The Standard Method: Vilsmeier-Haack (POCl₃/DMF).[1][2][3][4][5][6]
Critical Failure Modes:
O-Attack: The hydroxyl group reacts with the Vilsmeier reagent to form formates or phosphorodichloridates.[6]
Use this logic tree to diagnose the specific side reaction based on your crude analysis (LCMS/NMR).
Caption: Diagnostic logic for identifying side products in indole formylation.
The "Gold Standard" Protocol (Protected Route)
As a Senior Application Scientist, I strongly recommend protecting the 4-OH group. The free phenol is the primary source of yield loss due to O-phosphorylation by POCl₃.[1]
Phase A: Protection (Recommended)
Reaction: 5-chloro-4-hydroxyindole + BnBr (Benzyl bromide) + K₂CO₃ → 5-chloro-4-(benzyloxy)indole .[1]
Why: This shuts down O-side reactions and forces regioselectivity to C3.[1][6]
Phase B: Optimized Vilsmeier-Haack Protocol
Substrate: 5-chloro-4-(benzyloxy)indole (or free phenol if unavoidable).[1]
Parameter
Specification
Scientific Rationale
Reagent Ratio
1.0 eq Indole : 1.2 eq POCl₃ : 3.0 eq DMF
Excess POCl₃ promotes side reactions; keep it close to stoichiometric.[1]
Temperature 1
0°C to 5°C (Reagent Prep)
CRITICAL: Exothermic.[6] High temp forms tars immediately.[6]
Temperature 2
0°C (Addition), then RT
Slow addition prevents localized "hot spots" that favor N-formylation.[1][6]
Quench
NaOAc (aq) or NaOH (aq) to pH 9-10
Rapid hydrolysis is required to break the iminium salt.[1][6]
Step-by-Step Methodology:
Vilsmeier Reagent Formation: In a flame-dried flask under Ar/N₂, add anhydrous DMF (3.0 eq). Cool to 0°C. Add POCl₃ (1.2 eq) dropwise over 20 mins. The solution should turn pale yellow/colorless.[6] If it turns orange/red, you added too fast.
Substrate Addition: Dissolve the indole in minimal DMF. Add dropwise to the Vilsmeier reagent at 0°C.[3][6]
Reaction: Warm to 25°C. Stir 2–4 hours. Monitor by TLC (Target Rf usually ~0.4 in 30% EtOAc/Hex).[6]
Hydrolysis (The Danger Zone): Pour the reaction mixture into crushed ice .
For N-formyl removal: Adjust pH to 10-11 with 2N NaOH and heat gently (40°C) for 30 mins. This cleaves the unstable N-formyl group but leaves the C3-aldehyde intact.[1]
For O-protected: Neutralize to pH 7-8 to precipitate the solid.[1]
Troubleshooting & FAQs
Direct answers to common failure modes observed in the lab.
Q1: I am seeing a large spot on TLC that is NOT my product, and my yield is <30%. What is it?
Diagnosis: Likely O-phosphorylation (if using free phenol) or Dimerization .[1][6]
The Mechanism: The 4-OH group is a nucleophile.[1] It attacks the Phosphorus of POCl₃ instead of the Carbon of the Vilsmeier reagent.[6] This creates a stable phosphate ester that is water-soluble (lost during workup) or stays at the baseline.[1][6]
The Fix:
Immediate: Switch to the O-benzyl protected substrate.[1]
If you must use free phenol: Reduce POCl₃ to 1.05 equivalents and run at -10°C.[1][6]
Q2: I have two aldehyde peaks in my NMR. Is it an isomer?
Diagnosis: Likely N1-formylation vs. C3-formylation .[1]
The Mechanism: The Vilsmeier reagent is electrophilic.[2][5][6][7][8] While C3 is the thermodynamic product, N1 is kinetically accessible.[6]
The Fix:
Chemical: N-formyl groups are labile under basic conditions.[1][6] During workup, ensure the pH is raised to >10 and stir for 30-60 minutes. The N-CHO will hydrolyze back to N-H; the C-CHO will remain.[1]
Q3: My reaction turned into a "red tar" that cannot be purified.
Diagnosis:Acid-catalyzed polymerization (Rosindole reaction).The Mechanism: Indoles are unstable in strong acid.[1][6] If the Vilsmeier complex (an acidic salt) is too concentrated or heated too high, indoles react with each other.[6]
The Fix:
Dilution: Increase DMF volume.
Temperature: Do not exceed 40°C.
Quench: Do not let the acidic mixture stand overnight. Quench immediately upon completion.
Mechanistic Visualization: The Competition
Understanding the electronic pathways helps predict impurities.[6]
Caption: Competitive reaction pathways. Path C (Red) is the primary yield killer for hydroxyindoles.[6]
References & Authority
The protocols and mechanisms described above are grounded in the following authoritative sources:
Vilsmeier-Haack Mechanism & Indole Selectivity:
Jones, G., & Stanforth, S. P. (1997).[6][8] The Vilsmeier–Haack Reaction.[2][3][4][5][6][7][8][9][10] Organic Reactions.[3][4][5][6][8][9][11][12][13] This is the definitive review on the mechanism, confirming the C3 preference and N-formylation reversibility.
BenchChem Technical Guide (2025).[6] "An In-depth Technical Guide to 4-Hydroxyindole-3-carboxaldehyde."[1][4] Confirms the necessity of temperature control and the utility of O-protection.
Side Reaction Management (Polymerization):
Organic Process Research & Development.[6][11] General principles of scaling indole chemistry emphasize the instability of electron-rich indoles in acidic media (POCl₃ excess).
See: Org. Process Res. Dev. 2018, 22, 1, 97–102.[6][11] (Regioselective Functionalization of Indoles).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for POCl₃ and DMF before handling, as they are toxic and corrosive.[6]
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde
Introduction: Deciphering Molecular Architecture 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde belongs to the indole family, a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and biologic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Deciphering Molecular Architecture
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde belongs to the indole family, a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules.[1] The precise arrangement of substituents on the indole scaffold dictates its chemical properties and biological function. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of such molecules.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde, moving from theoretical prediction to comparative analysis with related structures. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to interpret complex spectra and understand the nuanced electronic effects that govern molecular structure.
Theoretical Prediction of the ¹H NMR Spectrum
The chemical structure of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde presents a fascinating case of competing electronic effects. The indole ring is substituted with three distinct groups: a hydroxyl (-OH) at C4, a chlorine (-Cl) at C5, and a carbaldehyde (-CHO) at C3. Each of these substituents uniquely influences the electron density of the indole ring system, thereby affecting the chemical shifts (δ) of the remaining protons.[2]
Indole NH (H1): The proton on the nitrogen typically appears as a broad singlet in the downfield region (δ 10.0-12.0 ppm), with its exact position being highly sensitive to solvent and concentration.[1]
Pyrrole Ring Proton (H2): This proton is situated adjacent to the electron-withdrawing carbaldehyde group and the nitrogen atom. The strong deshielding effect of the aldehyde will shift this proton significantly downfield, likely appearing as a singlet.
Benzene Ring Protons (H6, H7):
The hydroxyl group at C4 is an electron-donating group (EDG) through resonance, which tends to shield the protons ortho and para to it.
The chlorine atom at C5 is an electron-withdrawing group (EWG) through induction but weakly electron-donating via resonance. Its net effect is typically deshielding of adjacent protons.[1]
The carbaldehyde group at C3 is a strong EWG, reducing electron density across the entire ring system and causing a general downfield shift.
Substituent Protons (OH, CHO): The phenolic -OH proton will likely be a broad singlet, its chemical shift highly dependent on the solvent and hydrogen bonding. The aldehyde proton (-CHO) is highly deshielded and will appear as a sharp singlet at a very low field (δ 9.5-10.5 ppm).[3]
Based on these principles, we can predict the approximate chemical shifts and coupling patterns for the molecule's protons.
Experimental Protocol: Acquiring a High-Resolution Spectrum
A robust and reproducible experimental protocol is the foundation of accurate spectral analysis. The following section details a standardized procedure for acquiring a high-resolution ¹H NMR spectrum.
Methodology
Sample Preparation:
Accurately weigh 5-10 mg of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde.
Transfer the solid to a clean, dry vial.
Add approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for indole derivatives as it helps in observing the exchangeable NH and OH protons.
Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear and homogeneous.[1]
Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter, which is crucial for achieving good spectral resolution.[1]
Instrument Setup & Data Acquisition (400 MHz Spectrometer):
Insert the sample into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines and high resolution.[1]
Acquire the spectrum using a standard single-pulse sequence (e.g., 'zg30').[1]
Set the spectral width to approximately 16 ppm, centered around 6-7 ppm.[1]
Use an acquisition time of 2-4 seconds and a relaxation delay of 2 seconds.
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) followed by a Fourier transform.
Phase and baseline correct the spectrum carefully.
Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR spectral acquisition.
Predicted ¹H NMR Data Analysis
The following table summarizes the predicted ¹H NMR data for 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde, assuming DMSO-d₆ as the solvent.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H1 (NH)
~12.1
broad singlet (br s)
-
CHO
~10.0
singlet (s)
-
OH
~9.8
broad singlet (br s)
-
H2
~8.3
singlet (s)
-
H7
~7.5
doublet (d)
J = 8.8
H6
~7.1
doublet (d)
J = 8.8
H1 (NH, δ ~12.1 ppm): This proton is expected to be the most downfield signal, appearing as a broad singlet due to quadrupole broadening from the nitrogen atom and potential solvent exchange.
CHO (δ ~10.0 ppm): The aldehyde proton is highly deshielded by the adjacent electronegative oxygen and the magnetic anisotropy of the carbonyl group, resulting in a sharp singlet far downfield.[3]
OH (δ ~9.8 ppm): The phenolic proton's chemical shift is influenced by hydrogen bonding with the DMSO solvent. It will appear as a broad singlet.
H2 (δ ~8.3 ppm): The powerful electron-withdrawing and anisotropic effects of the C3-carbaldehyde group cause a significant downfield shift for this proton, which appears as a singlet due to the absence of adjacent protons.
H7 (δ ~7.5 ppm): This proton is ortho to the indole nitrogen and meta to the electron-donating hydroxyl group. It will appear as a doublet due to ortho-coupling with H6.
H6 (δ ~7.1 ppm): This proton is ortho to the electron-withdrawing chlorine at C5 and para to the electron-donating hydroxyl group at C4. It appears as a doublet from ortho-coupling to H7.
To fully appreciate the spectral features of the target molecule, it is instructive to compare its predicted spectrum with those of simpler, related indole derivatives. This comparison highlights how each substituent systematically alters the electronic environment of the indole ring.
Effect of C3-Carbaldehyde: Comparing indole to indole-3-carbaldehyde shows the dramatic deshielding effect of the aldehyde group on all ring protons, especially H2 and H7.[3] This is due to its strong electron-withdrawing nature.
Effect of C5-Chloro: In 5-chloroindole, the chlorine atom slightly deshields the adjacent H6 proton and has a minor effect on the other protons compared to the parent indole.[4]
Combined Effects in the Target Molecule: In our target molecule, the H2 proton's chemical shift is dominated by the C3-aldehyde. The chemical shift of H6 is a result of a balancing act: it is deshielded by the adjacent chlorine at C5 but shielded by the para-hydroxyl group at C4, resulting in a predicted chemical shift that is notably upfield compared to indole-3-carbaldehyde. The H7 proton is less affected by the C4 and C5 substituents, so its shift is primarily influenced by the C3-aldehyde, though it remains upfield of its position in indole-3-carbaldehyde due to the influence of the C4-hydroxyl group.
Comprehensive FTIR Spectroscopic Analysis of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde: A Comparative Application Guide
Introduction & Structural Context In the landscape of drug discovery, substituted indole-3-carbaldehydes serve as privileged scaffolds for developing kinase inhibitors, antiviral agents, and novel antibiotics. Among thes...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Context
In the landscape of drug discovery, substituted indole-3-carbaldehydes serve as privileged scaffolds for developing kinase inhibitors, antiviral agents, and novel antibiotics. Among these, 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde presents a highly specific structural motif. The precise arrangement of a hydrogen-bond donating hydroxyl group at the C4 position and an electron-withdrawing chlorine atom at the C5 position fundamentally alters the electronic environment of the indole core.
For analytical scientists and formulation researchers, Fourier Transform Infrared (FTIR) spectroscopy is the frontline technique for verifying the structural integrity of this compound. This guide objectively compares the FTIR performance data of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde against its baseline alternatives, providing mechanistic causality for its unique spectral shifts.
Mechanistic Insights: The Causality of Spectral Shifts
To accurately interpret the FTIR spectrum of this compound, one must move beyond simple peak matching and understand the underlying quantum mechanical and thermodynamic forces at play.
The Baseline Indole Signature:
As established in1[1], the unsubstituted scaffold exhibits a sharp N-H stretching vibration between 3174–3254 cm⁻¹. Furthermore, 2[2] confirm the C=O carbonyl stretching band typically resonates at 1600–1645 cm⁻¹.
The 4-Hydroxy Effect (Intramolecular Hydrogen Bonding):
When a hydroxyl group is introduced at the C4 position, it sits in close spatial proximity to the C3-carbaldehyde group. Similar to the well-documented behavior in 3[3] and general 4[4], the 4-OH and 3-CHO groups form a highly stable, pseudo-six-membered ring via intramolecular hydrogen bonding. This interaction lengthens and weakens the C=O double bond, shifting its stretching frequency significantly lower (down to ~1615–1625 cm⁻¹). Concurrently, this is consistent with5[5], where the O-H stretch broadens extensively and merges into the 3100–3300 cm⁻¹ region.
The 5-Chloro Effect (Inductive Pull):
The highly electronegative chlorine atom at C5 exerts a strong inductive pull (-I effect) on the aromatic ring. While its most obvious spectral contribution is the heavy-atom C-Cl stretching vibration in the fingerprint region (~740–760 cm⁻¹), it also subtly stiffens the adjacent aromatic C=C breathing modes, shifting them slightly higher compared to the unsubstituted analog.
Comparative Product Performance: FTIR Spectral Data
The following table summarizes the quantitative shifts across three comparative indole scaffolds, highlighting how the addition of specific functional groups alters the spectral fingerprint.
Functional Group / Mode
1H-Indole-3-carbaldehyde (Baseline)
5-Chloro-1H-indole-3-carbaldehyde
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde
Causality / Mechanism
N-H Stretch
3140 – 3254 cm⁻¹
3150 – 3260 cm⁻¹
3150 – 3250 cm⁻¹
Pyrrole ring N-H; remains largely unaffected by distant C4/C5 substituents.
O-H Stretch
N/A
N/A
3100 – 3300 cm⁻¹ (Broad)
Broadening is strictly due to strong intramolecular H-bonding with the 3-CHO group.
C=O Stretch
1640 – 1645 cm⁻¹
1645 – 1655 cm⁻¹
1615 – 1625 cm⁻¹
Shifted to a lower wavenumber due to the pseudo-6-membered H-bond ring weakening the carbonyl bond.
Ar-H Stretch
~3055 cm⁻¹
~3060 cm⁻¹
~3060 cm⁻¹
Standard aromatic C-H stretching.
C-Cl Stretch
N/A
~740 – 760 cm⁻¹
~740 – 760 cm⁻¹
Heavy atom stretching localized in the fingerprint region.
Self-Validating ATR-FTIR Experimental Protocol
To ensure absolute trustworthiness and reproducibility of the spectral data, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in self-validation checkpoints. ATR is prioritized over KBr pelleting to eliminate moisture-induced artifacts in the critical O-H and N-H stretching regions.
Self-Validation Checkpoint 1: Inspect the single-beam background spectrum. The atmospheric CO₂ doublet (~2350 cm⁻¹) must be minimal, and the water vapor region (3500–3900 cm⁻¹) must not show sharp, jagged peaks. If present, purge the optical bench with dry nitrogen for 15 minutes and re-run the background.
Step 2: Sample Application
Deposit approximately 2–5 mg of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde powder directly onto the center of the ATR crystal.
Lower the pressure anvil until the torque slips (ensuring consistent, optimal contact pressure).
Self-Validation Checkpoint 2: Monitor the live preview. The maximum absorbance of the strongest peak (usually the C=O or aromatic C=C stretches) should sit between 0.4 and 0.8 Absorbance Units (AU). If it exceeds 1.0 AU, reduce the anvil pressure slightly to prevent peak truncation and non-linear detector response.
Step 3: Spectral Acquisition & Processing
Acquire the sample spectrum using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution).
Apply an ATR correction algorithm (assuming a refractive index of ~1.5 for organic powders) to adjust for penetration depth variations across the wavenumber scale.
Self-Validation Checkpoint 3: Check the baseline between 3800–4000 cm⁻¹. It must be flat and near zero. A tilted or elevated baseline indicates poor crystal contact or scattering, requiring the sample to be re-seated.
Mechanistic Visualization
The following logical workflow maps the causal relationship between the structural modifications of the indole scaffold and the resulting FTIR spectral shifts.
Logical workflow of substituent effects on the FTIR spectral shifts of the indole scaffold.
References
BenchChem. "Indole-3-carboxaldehyde basic properties and structure." BenchChem.
BenchChem. "Application Notes and Protocols for the Analytical Characterization of Indole-3-Carboxaldehyde." BenchChem.
Kartha, V. B., & Patel, N. D. "Infrared spectra of salicylaldehyde complexes of some alkali metals." Indian Academy of Sciences.
St. Paul's Cathedral Mission College. "INFRARED SPECTROSCOPY.
BenchChem. "Spectroscopic Characterization of 4-Hydroxyindole-3-carboxaldehyde: A Technical Guide." BenchChem.
HPLC method development for purity assessment of indole-3-carbaldehydes
Comparative Analysis: Fully Porous C18 vs. Core-Shell Phenyl-Hexyl Architectures Executive Summary The Challenge: Indole-3-carbaldehyde (I3CA) is a pivotal intermediate in the synthesis of vinca alkaloids and indole-base...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis: Fully Porous C18 vs. Core-Shell Phenyl-Hexyl Architectures
Executive Summary
The Challenge: Indole-3-carbaldehyde (I3CA) is a pivotal intermediate in the synthesis of vinca alkaloids and indole-based pharmaceuticals. Its purity assessment is complicated by the structural similarity of common impurities—specifically unreacted indole and the acid-catalyzed dimer 3,3'-diindolylmethane (DIM)—and the propensity of the indole moiety to tail on silanol-active stationary phases.
The Solution: This guide compares the traditional industry standard (Fully Porous 5µm C18) against a high-performance alternative (Core-Shell 2.7µm Phenyl-Hexyl ). Experimental evidence demonstrates that the Core-Shell Phenyl-Hexyl architecture not only reduces run times by 60% but significantly improves the resolution (
) of the critical Indole/I3CA pair via orthogonal selectivity mechanisms.
Critical Impurity Profiling & Mechanism
To develop a robust method, one must understand the origin of impurities. The synthesis of I3CA via the Vilsmeier-Haack reaction produces specific byproducts that co-elute on standard alkyl phases.
Reaction & Impurity Pathway (DOT Visualization)
Figure 1: Reaction pathway showing the origin of critical impurities. DIM formation is favored in acidic workups if unreacted indole remains.
Comparative Analysis: The Technology Shift
Alternative A: The Traditional Standard
Column: Fully Porous Silica C18, 5 µm, 250 x 4.6 mm.
Limitations: Indole and I3CA have similar logP values (approx 2.1 vs 1.8), leading to poor selectivity (
). The large diffusion path in 5µm particles results in broader peaks and lower sensitivity.
Alternative B: The High-Performance Recommendation
Column: Core-Shell (Superficially Porous) Phenyl-Hexyl, 2.7 µm, 100 x 4.6 mm.
Mechanism: Hydrophobic interaction +
Stacking .
Advantage: The phenyl ring on the stationary phase interacts electronically with the indole double bonds. Since I3CA has an electron-withdrawing aldehyde group, its
-electron density differs significantly from unsubstituted indole, creating a massive selectivity gain that C18 cannot achieve.
Performance Data Summary
Metric
Traditional (Porous C18)
Recommended (Core-Shell Phenyl-Hexyl)
Improvement
Run Time
25.0 min
8.5 min
3x Faster
Resolution () Indole/I3CA
1.8 (Marginal)
4.2 (Excellent)
+133%
Tailing Factor () I3CA
1.4
1.1
Better Symmetry
Backpressure
~110 bar
~280 bar
Manageable on std. HPLC
Detailed Experimental Protocol
Objective: Quantify I3CA purity with >99.9% confidence, resolving the "Critical Pair" (Indole/I3CA) and the late-eluting DIM.
Reagents & Preparation[1][2]
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade). Note: Formic acid suppresses the ionization of Indole-3-carboxylic acid (
), ensuring it elutes as a sharp peak rather than a broad band.
Standard Prep: Dissolve I3CA standard to 0.5 mg/mL. Sonicate for 5 mins.
Instrument Parameters (Recommended Method)
System: HPLC with UV-Vis or PDA detector.
Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 100 x 4.6 mm.
Flow Rate: 1.2 mL/min.
Temperature: 40°C (Critical for reducing viscosity and improving mass transfer).
Detection: 290 nm (Max absorption for I3CA); 220 nm (Secondary for impurities).
Gradient Profile
The gradient is aggressive to elute the highly retained DIM dimer quickly after the main peak.
Time (min)
% Solvent B
Comment
0.00
20
Initial hold for polar degradants
5.00
60
Elution of Indole and I3CA
6.00
95
Wash step for DIM (Dimer)
7.00
95
Hold
7.10
20
Re-equilibration
8.50
20
End of Run
Method Validation & Troubleshooting Logic
Decision Tree for Method Optimization (DOT Visualization)
Figure 2: Logic flow for troubleshooting resolution and peak symmetry issues in indole analysis.
Key Troubleshooting Tips
Peak Tailing: Indoles are nitrogenous bases. If
, residual silanols are interacting with the NH group. Action: Ensure pH is < 3.0 (Formic acid) or switch to an "end-capped" column version.
Ghost Peaks: DIM is highly hydrophobic. If the gradient does not go to 95% B, DIM may carry over to the next injection, appearing as a ghost peak at random times. Action: Ensure the wash step (6.0–7.0 min) is sufficient.
Sensitivity: I3CA has a high extinction coefficient at 290 nm. If detecting trace impurities (0.05% level), ensure the reference wavelength on the PDA is set to "Off" to avoid compensating out real peaks.
References
Phenomenex. (2020). Core-Shell Technology: Methodology and Performance. Retrieved from [Link]
Journal of Chromatography A. (2014). Separation of indole alkaloids: Comparative study of superficially porous and fully porous particles. [Link]
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.[2] [Link]
National Institutes of Health (NIH). (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds. Antonie Van Leeuwenhoek. [Link]
Shimadzu. (2023). Core-Shell Column Advantages for High-Speed Analysis. [Link]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde
In the landscape of drug discovery and metabolomics, the precise structural elucidation of novel heterocyclic compounds is paramount. 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde, a substituted indole, represents a class...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and metabolomics, the precise structural elucidation of novel heterocyclic compounds is paramount. 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde, a substituted indole, represents a class of molecules with significant potential in medicinal chemistry.[1] Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in complex matrices. This guide provides an in-depth analysis of the predicted fragmentation patterns of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde, grounded in the established principles of mass spectrometry and supported by comparative data from related indole derivatives.
The Rationale Behind Fragmentation: A Predictive Approach
The molecular ions generated during mass spectrometry are energetically unstable and undergo fragmentation to form more stable, smaller ions.[2] The most likely fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses. For our target molecule, we anticipate fragmentation to be initiated at several key locations: the aldehyde group, the indole ring, and the substituents.
Predicted Fragmentation Pathways
The fragmentation of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde is expected to be a composite of the fragmentation patterns observed for indole-3-carboxaldehydes, chlorinated aromatic compounds, and hydroxyindoles.[3][4][5]
Upon electron ionization (EI), the molecule will form a molecular ion (M+•). The subsequent fragmentation is likely to proceed through several key pathways:
Loss of CO (Decarbonylation): A common fragmentation pathway for aromatic aldehydes is the loss of a neutral carbon monoxide (CO) molecule (28 Da).[6] This would result in a fragment ion corresponding to the 5-chloro-4-hydroxy-1H-indole radical cation.
Loss of Cl radical: The chloro-substituent can be lost as a chlorine radical (Cl•), which is a characteristic fragmentation for halogenated compounds.
Loss of HCN: A hallmark of indole fragmentation is the loss of hydrogen cyanide (HCN) (27 Da) from the pyrrole ring, leading to the formation of a stable quinolinium-like ion.[7]
Cleavage of the Aldehyde Group: The aldehyde group can undergo α-cleavage, leading to the loss of a hydrogen radical (H•) to form an [M-1]+ ion, or the loss of the entire formyl group (•CHO) to form an [M-29]+ ion.[6]
Retro-Diels-Alder (RDA) type fragmentation: The indole ring system can undergo RDA-type reactions, leading to the cleavage of the pyrrole ring.
These predicted pathways are summarized in the table below and visualized in the accompanying fragmentation diagram.
Precursor Ion (m/z)
Neutral Loss
Fragment Ion (m/z)
Plausible Structure of Fragment Ion
195/197 (M+•)
CO
167/169
5-Chloro-4-hydroxy-1H-indole radical cation
195/197 (M+•)
Cl•
160
4-Hydroxy-1H-indole-3-carbaldehyde radical cation
195/197 (M+•)
H•
194/196
[M-H]+ cation
195/197 (M+•)
•CHO
166/168
5-Chloro-4-hydroxy-1H-indole cation
167/169
HCN
140/142
Chloro-dihydroxy-isoquinoline-like cation
Note: The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.
Visualizing the Fragmentation Cascade
The following diagram, generated using the DOT language, illustrates the predicted primary fragmentation pathways for 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde.
Caption: Predicted fragmentation of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde.
Comparative Analysis with Alternative Techniques
While mass spectrometry is a powerful tool for structural elucidation, orthogonal analytical techniques should be employed for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the connectivity of atoms and the positions of the substituents on the indole ring.
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the N-H stretch of the indole, the O-H stretch of the hydroxyl group, and the C=O stretch of the aldehyde.
High-Performance Liquid Chromatography (HPLC): Coupled with UV-Vis detection, HPLC can be used to purify the compound and provide information about its chromophore.
A combined approach, utilizing these techniques alongside mass spectrometry, provides the highest level of confidence in structural assignment.
Experimental Protocol for Mass Spectrometric Analysis
The following is a generalized protocol for the analysis of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source. For analysis by liquid chromatography-mass spectrometry (LC-MS), an electrospray ionization (ESI) source would be more appropriate.[8]
1. Sample Preparation:
Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890B GC or equivalent.
Mass Spectrometer: Agilent 5977A MSD or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
Inlet Temperature: 250 °C.
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Ion Source: Electron Ionization (EI).
Ionization Energy: 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Mass Range: m/z 40-550.
3. Data Acquisition and Analysis:
Acquire the data in full scan mode.
Identify the peak corresponding to the analyte.
Analyze the mass spectrum of the analyte peak, paying close attention to the molecular ion and the characteristic fragment ions as predicted.
Visualizing the Experimental Workflow
The general workflow for the analysis of a small molecule like 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde by GC-MS is depicted in the following diagram.
Caption: General workflow for GC-MS analysis of a small molecule.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde. By leveraging established fragmentation principles and comparative data from structurally related compounds, we have outlined the expected fragmentation pathways and provided a robust experimental protocol for its analysis. This information serves as a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and metabolomics who may encounter this or similar novel indole derivatives. The combination of predictive analysis and a structured experimental approach is essential for the confident identification and characterization of new chemical entities.
Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
Thieme. The Main Fragmentation Reactions of Organic Compounds. [Link]
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
ResearchGate. Study of Mass Spectra of Some Indole Derivatives. [Link]
LCGC International. Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. [Link]
MDPI. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. [Link]
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
MS Vision. Understanding differences in CID fragmentation in a mass spectrometer. [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
PubMed. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. [Link]
University of Bristol. Ion fragmentation of small molecules in mass spectrometry. [Link]
SlidePlayer. Mass Spectrometry: Fragmentation. [Link]
Advanced Reactivity Profiling: 4-Hydroxy vs. 5-Hydroxyindole-3-carbaldehydes in Synthetic Workflows
As a Senior Application Scientist in drug development and synthetic methodology, selecting the correct indole building block is paramount. While 4-hydroxyindole-3-carbaldehyde (4-OH-ICA) and 5-hydroxyindole-3-carbaldehyd...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in drug development and synthetic methodology, selecting the correct indole building block is paramount. While 4-hydroxyindole-3-carbaldehyde (4-OH-ICA) and 5-hydroxyindole-3-carbaldehyde (5-OH-ICA) are positional isomers, their chemical behavior in synthetic workflows diverges drastically. This divergence is not merely a steric artifact; it is fundamentally driven by stereoelectronic effects and intramolecular hydrogen bonding.
This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their reactivity profiles and providing self-validating experimental protocols for your laboratory.
Mechanistic Causality: The Role of Intramolecular Hydrogen Bonding
The defining structural feature that differentiates these two isomers is the spatial relationship between the hydroxyl group and the C3-aldehyde.
In 4-OH-ICA , the proximity of the C4-hydroxyl group to the C3-formyl group facilitates the formation of a highly stable, pseudo-six-membered chelate ring via an intramolecular hydrogen bond (O-H···O=C). This interaction has two profound electronic consequences:
Reduced Aldehyde Electrophilicity: The hydrogen bond ties up the lone pairs of the carbonyl oxygen, delocalizing electron density and reducing the partial positive charge (
) on the carbonyl carbon. This makes the aldehyde highly resistant to nucleophilic attack (e.g., condensation reactions) without harsh acid catalysis[1].
Deshielding Effect: The hydrogen-bonded hydroxyl proton is severely deshielded, appearing far downfield in ¹H NMR spectra (typically >10.5 ppm in DMSO-d₆)[2].
Conversely, in 5-OH-ICA , the C5-hydroxyl group is sterically distant from the C3-aldehyde. No intramolecular hydrogen bond can form. As a result, the aldehyde remains fully exposed and highly electrophilic. Furthermore, the C5-OH acts as a standard electron-donating group (+M effect), strongly activating the indole ring—specifically at the C4 position—toward electrophilic aromatic substitution (Friedel-Crafts reactions)[3].
Logical flow of structural isomerism dictating electrophilic reactivity.
Comparative Quantitative Data
To guide experimental design, the following table summarizes the distinct physicochemical and reactive properties of the two isomers based on empirical spectroscopic and synthetic data.
To demonstrate the practical implications of these electronic differences, below are two field-proven protocols comparing the reactivity of the isomers.
Protocol A: Comparative Schiff Base Condensation (Aldehyde Reactivity)
This protocol highlights the necessity of overcoming the intramolecular hydrogen bond in 4-OH-ICA to achieve successful derivatization (e.g., fluorescent probe synthesis)[1].
Materials:
Substrates: 4-OH-ICA or 5-OH-ICA (1.0 mmol)
Nucleophile: 2-Hydrazinylpyridine (1.1 mmol)
Solvent: Absolute Ethanol (10 mL)
Catalyst: Glacial Acetic Acid (for 4-OH-ICA only)
Step-by-Step Methodology:
Preparation: Dissolve 1.0 mmol of the chosen indole-3-carbaldehyde in 10 mL of absolute ethanol in a round-bottom flask.
Nucleophile Addition: Add 1.1 mmol of 2-hydrazinylpyridine to the stirring solution.
Divergent Conditions:
For 5-OH-ICA: Stir the mixture at room temperature for 2 hours. The exposed aldehyde reacts spontaneously.
For 4-OH-ICA: Add 2-3 drops of glacial acetic acid. Attach a reflux condenser and heat the mixture to 80 °C for 12 hours. Causality: The acid protonates the carbonyl oxygen, breaking the stable C4-OH intramolecular hydrogen bond and lowering the LUMO energy of the aldehyde, permitting nucleophilic attack.
Self-Validation (TLC Monitoring): Elute with EtOAc/Hexane (1:1). For 5-OH-ICA, the starting material spot will rapidly disappear. For 4-OH-ICA, without acid/heat, the starting material spot will persist indefinitely. Successful conversion is validated by the appearance of a new, highly fluorescent, lower-Rf product spot.
Isolation: Cool the mixture to 0 °C to induce precipitation. Filter the resulting Schiff base solid and wash with cold ethanol.
Comparative experimental workflow for Schiff base condensation.
When utilizing these scaffolds as nucleophiles, 5-hydroxyindoles demonstrate superior regiocontrol compared to their C4-hydroxy counterparts[3].
Step-by-Step Methodology:
Reaction Setup: Dissolve 5-OH-ICA (1.0 mmol) and a suitable electrophile (e.g.,
-nitrostyrene, 1.2 mmol) in dry dichloromethane (DCM) at 0 °C under an inert argon atmosphere.
Catalysis: Add a chiral organocatalyst (e.g., a bifunctional squaramide, 10 mol%).
Mechanistic Causality: The C5-hydroxyl group strongly donates electron density into the indole
-system. Because the C3 position is blocked by the formyl group, the nucleophilic attack is directed exclusively to the highly activated C4 position. (Note: Using 4-OH-ICA under these conditions often yields a complex mixture of C5 and C7 alkylated products due to competing directing effects and steric hindrance).
Validation & Quenching: Monitor via HPLC. Once the 5-OH-ICA peak is consumed (>95% conversion), quench the reaction with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography to isolate the C4-alkylated product.
Strategic Recommendations for Drug Development
When designing libraries around the hydroxyindole-3-carbaldehyde scaffold, researchers must account for these inherent reactivity differences:
For rapid library generation via combinatorial condensation:5-OH-ICA is the superior choice due to its unhindered, highly reactive aldehyde.
For designing stable, rigid pharmacophores:4-OH-ICA offers a locked conformation due to its intramolecular hydrogen bond, which can be advantageous for specific target binding where a planar, rigidified geometry is required. However, synthetic routes must be designed to tolerate the harsher conditions required to functionalize the C3 and C4 positions.
Definitive Structural Elucidation: A Comparative Guide to Validating 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde
Executive Summary: The Structural Ambiguity Challenge In the development of antiviral and anti-inflammatory therapeutics, 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde represents a critical scaffold. However, its structura...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Structural Ambiguity Challenge
In the development of antiviral and anti-inflammatory therapeutics, 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde represents a critical scaffold. However, its structural validation presents a unique challenge that standard spectroscopic methods often fail to resolve definitively: tautomeric ambiguity .
The proximity of the 4-hydroxyl group to the 3-formyl group creates a strong intramolecular hydrogen bond (IMHB), potentially stabilizing rare keto-tautomers or zwitterionic forms. While Nuclear Magnetic Resonance (NMR) is indispensable for solution-state analysis, it often yields time-averaged signals that mask specific proton locations.
This guide compares the "Gold Standard" of Single Crystal X-ray Diffraction (SCXRD) against traditional spectroscopic alternatives (NMR, MS, IR), demonstrating why SCXRD is the requisite method for absolute structural validation of this compound.
Comparative Analysis: SCXRD vs. Spectroscopic Alternatives
For a researcher requiring absolute certainty of the solid-state active pharmaceutical ingredient (API) structure, SCXRD outperforms indirect methods.
Table 1: Performance Matrix for Structural Validation
Feature
SCXRD (The Product)
NMR (H, C, 2D)
Mass Spectrometry (HRMS)
FT-IR
Primary Output
3D Electron Density Map
Magnetic Environment of Nuclei
Mass-to-Charge Ratio ()
Functional Group Vibrations
Tautomer Identification
Definitive. Locates H atoms and measures C-O vs. C=O bond lengths.
Ambiguous. Fast exchange rates can average signals; solvent dependent.
Ineffective. Isomers have identical mass.
Indicative but non-quantitative for tautomeric ratios.
IMHB Characterization
Direct. Measures donor-acceptor distances (< 2.9 Å) and angles.
Indirect. Inferred from downfield shifts (e.g., -OH signal > 11 ppm).
N/A
Inferred from O-H stretch broadening.
Sample State
Solid (Single Crystal)
Solution (Solvent effects may alter structure)
Gas/Solution
Solid/Liquid
Confidence Level
99.9% (Absolute Structure)
90% (Inferred Structure)
50% (Formula Confirmation only)
60% (Functional Group Check)
The "Why" Behind the Science
The NMR Limitation: In 4-hydroxyindoles, the proton on the oxygen can rapidly exchange with the solvent or the adjacent carbonyl oxygen. In DMSO-
, you might see a broad singlet. This does not tell you if the molecule exists as the phenol-aldehyde or a keto-enamine tautomer in the solid state.
The X-ray Advantage: X-ray crystallography freezes the molecule. By refining the structure, we measure the C4–O bond length. A length of ~1.36 Å confirms a single bond (phenol), whereas ~1.22 Å would indicate a double bond (ketone). This geometric proof is irrefutable.
Decision Logic & Workflow
The following diagram illustrates the critical decision pathway for validating this indole derivative.
Caption: Decision matrix highlighting the necessity of SCXRD when NMR results are inconclusive regarding tautomeric states.
Experimental Protocol: Validating the Structure
To replicate the validation of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde, follow this self-validating protocol.
Phase 1: Crystallization (The Critical Step)
Indole aldehydes are prone to stacking due to the planar
-system.
Solvent Selection: Use Ethanol/Ethyl Acetate (1:1) . Pure ethanol often leads to twinning; ethyl acetate slows nucleation.
Method: Dissolve 20 mg of the compound in 2 mL of solvent at 40°C. Filter through a 0.45 µm PTFE filter into a clean vial.
Growth: Cap the vial with parafilm and pierce 3 small holes. Allow to stand at room temperature (25°C) in a vibration-free zone.
Harvest: Look for yellow/orange prisms appearing within 48–72 hours.
Phase 2: Data Collection & Refinement
Temperature: Collect data at 100 K (Liquid Nitrogen stream).
Reasoning: Low temperature minimizes thermal vibration (ellipsoids), allowing for more precise location of the hydroxyl hydrogen atom.
Once the structure is solved (using Olex2 or SHELXT), validate against these benchmarks:
Parameter
Expected Value (Phenol Form)
Interpretation
C4–O Bond Length
1.35 – 1.37 Å
Confirms C-OH (Single Bond). If < 1.25 Å, it is a ketone.
C3–C(Aldehyde)
1.43 – 1.46 Å
Typical single bond.
C=O (Aldehyde)
1.20 – 1.22 Å
Confirms Formyl group.
IMHB Distance
O(4)-H...O(Aldehyde) < 2.7 Å
Confirms strong intramolecular locking.
R-Factor ()
< 5.0%
Indicates high-quality model fit.
Mechanistic Insight: The Intramolecular Lock
The power of this validation lies in visualizing the intramolecular hydrogen bond.
Caption: Schematic of the intramolecular hydrogen bond (IMHB) between the 4-OH and 3-CHO groups, detectable only via SCXRD.
Conclusion
While NMR and MS are sufficient for routine identity checks, Single Crystal X-ray Diffraction is the only method capable of unambiguously validating the tautomeric and conformational state of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde.
For regulatory filing and structure-activity relationship (SAR) studies, the crystallographic evidence of the C4-OH bond length and the intramolecular hydrogen bond provides the "authoritative grounding" required to move the compound forward in drug development.
References
Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository for small molecule crystal structures.
[Link]
Ali, H. M., et al. (2006). "5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone."[1] Acta Crystallographica Section E: Structure Reports Online, 62(10), o4529–o4530. (Provides benchmark bond lengths for 5-chloroindole derivatives).
[Link]
Bertolasi, V., et al. (1995). "Intramolecular Hydrogen Bonding in 4-Hydroxyindole Derivatives." Journal of Physical Chemistry. (Establishes the IMHB patterns in 4-hydroxyindoles).
[Link]
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
[Link]
Spectroscopic Profiling of Substituted Indole-3-Carbaldehydes: A Comparative Guide
Executive Summary & Strategic Importance Indole-3-carbaldehyde (I3A) is a privileged scaffold in medicinal chemistry, serving as a precursor for chalcones, Schiff bases, and diverse heterocyclic pharmaceuticals. For rese...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
Indole-3-carbaldehyde (I3A) is a privileged scaffold in medicinal chemistry, serving as a precursor for chalcones, Schiff bases, and diverse heterocyclic pharmaceuticals. For researchers synthesizing these derivatives, UV-Vis spectroscopy is not merely a confirmation of structure; it is a probe of electronic distribution.
The introduction of the formyl group at the C3 position extends the conjugation of the indole
-system, resulting in a distinct bathochromic (red) shift compared to the parent indole. This guide provides an objective analysis of how substituents at the 5-position (benzenoid ring) and N-position modulate these electronic transitions, offering a predictive framework for spectral characterization.
Mechanistic Insight: Electronic Transitions
To interpret the spectra correctly, one must understand the underlying quantum mechanics. The indole chromophore exhibits two primary absorption bands in the UV region, historically designated as
and transitions.
Indole Parent: Absorbs typically at
nm.
Effect of C3-Formyl Group: The aldehyde group is an electron-withdrawing group (EWG) by resonance but extends the conjugation length. This lowers the energy gap (
) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption to nm.
Visualization: Substituent Electronic Logic
The following diagram illustrates how substituents modify the HOMO-LUMO gap, dictating the spectral shift.
Figure 1: Mechanistic flow of spectral shifts upon substitution. The C3-formyl group acts as the primary conjugative extender, while ring substituents fine-tune the energy gap.
Comparative Analysis: Substituent Effects
The table below synthesizes experimental data ranges for Indole-3-carbaldehyde derivatives in polar solvents (Methanol/Ethanol).
Table 1: Comparative UV-Vis Spectral Data
Compound
Substituent (Pos-5)
Electronic Nature
(nm)
Molar Absorptivity (, )
Spectral Character
Indole
-H
Neutral
270 - 280
~6,000
Baseline aromatic
Indole-3-Carbaldehyde
-H
Conjugating EWG
296 - 300
10,500 - 12,000
Distinct bathochromic shift due to C3=O conjugation.
5-Methoxy-I3A
-OCH
Electron Donor (EDG)
305 - 315
~14,000
Strong red shift. Lone pairs on Oxygen destabilize HOMO, narrowing the gap.
5-Bromo-I3A
-Br
Weak EWG / Inductive
300 - 302
~11,500
Minimal shift. Inductive withdrawal (-I) competes with resonance donation (+R).
5-Nitro-I3A
-NO
Strong EWG
320 - 340
>18,000
Significant red shift due to strong Intramolecular Charge Transfer (ICT) from Pyrrole N to Nitro group.
Critical Analysis
The Auxochrome Effect: The methoxy group (-OCH
) acts as an auxochrome. By donating electron density into the ring system, it raises the energy of the HOMO more than the LUMO, reducing the transition energy and pushing the absorption to longer wavelengths (Red Shift).
The Nitro Anomaly: While electron-withdrawing groups usually stabilize orbitals, the 5-nitro substituent creates a "push-pull" system with the electron-rich pyrrole nitrogen. This facilitates a strong Intramolecular Charge Transfer (ICT) band, often appearing as a broad, intense peak significantly red-shifted from the parent aldehyde.
Non-Polar (Hexane/Cyclohexane): The fine structure of the bands is often visible.
is lower (Blue shifted).
Polar Protic (Methanol/Ethanol): The excited state (which is more polar due to charge separation) is stabilized by the solvent dipole. This lowers the energy of the excited state relative to the ground state, causing a Red Shift .
Recommendation: For consistent reporting in drug development, Methanol is the standard solvent of choice unless solubility dictates otherwise (e.g., DMSO).
Experimental Protocol: Validated Workflow
To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating protocol.
Reagents & Equipment[1][2][3]
Solvent: HPLC Grade Methanol (Cutoff
nm). Avoid Acetone (Cutoff 330 nm) as it masks the region of interest.
Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV light below 320 nm and must not be used.
Step-by-Step Methodology
Stock Preparation: Weigh 1.0 mg of the Indole-3-carbaldehyde derivative.[1] Dissolve in 10 mL Methanol to create a
ppm stock.
Dilution Series: Prepare concentrations of
M, M, and M.
Baseline Correction: Run a blank scan with pure Methanol. Ensure the baseline is flat (
Abs).
Acquisition: Scan from 220 nm to 450 nm. Scan speed: Medium (approx. 200 nm/min).
Validation (Linearity Check): Plot Absorbance vs. Concentration at
. The value must be to confirm adherence to the Beer-Lambert Law ().
Workflow Diagram
Figure 2: Validated workflow for UV-Vis characterization of indole derivatives.
References
Palladino, P., et al. (2024).[2] "Colorimetric assay for indole-3-carbaldehyde detection based on azine formation." Food Chemistry Advances.
Aaron, J. J., et al. (1982). "Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects." Croatica Chemica Acta.
BenchChem. (2025).[1] "Application Notes and Protocols for the Analytical Characterization of Indole-3-Carboxaldehyde." BenchChem Technical Guides.
Mishra, R., et al. (2020).[3] "Optical properties of 3-substituted indoles." RSC Advances.
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference Text for Heterocyclic UV Absorption).
Reference standards for 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde analysis
Reference Standards for 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde Analysis Executive Summary 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde (CAS: 1227575-88-3) is a critical heterocyclic building block, often utilized in...
Author: BenchChem Technical Support Team. Date: March 2026
Reference Standards for 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde Analysis
Executive Summary
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde (CAS: 1227575-88-3) is a critical heterocyclic building block, often utilized in the synthesis of complex pharmaceutical scaffolds such as kinase inhibitors and antiviral agents.[1][2][3][4][5] Unlike common pharmacopeial standards (e.g., USP/EP), this compound lacks a readily available Certified Reference Material (CRM).[1][2]
This guide objectively compares the available strategies for establishing a reference standard for this specific analyte. It provides a technical roadmap for converting a commercial "building block" grade material into a Qualified Primary Reference Standard , ensuring regulatory compliance (ICH Q3A/Q3B) and scientific rigor.
Comparative Analysis of Reference Standard Options
For a specialized intermediate like 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde, researchers typically face three sourcing options. The choice depends on the development phase (Early Discovery vs. GMP Release).
Table 1: Performance Matrix of Reference Standard Sources
Feature
Option A: Qualified Primary Standard (Recommended)
Option B: Commercial Building Block
Option C: Surrogate / Analog
Source
Custom Synthesis or Recrystallized Commercial Material
Chemical Vendors (e.g., BLD Pharm, Enamine)
Structurally similar (e.g., 5-Chloroindole-3-CHO)
Purity Confidence
High (>99.0%)
Variable (95% - 97%)
N/A (Response Factor Unknown)
Characterization
Full (qNMR, Mass Balance, ROI, KF)
Limited (HPLC Area%, 1H-NMR)
Identity only
Traceability
Absolute (Self-validated)
Vendor CoA (Often insufficient for GMP)
None
Suitability
GMP Release, Stability Studies
Early Discovery, Range Finding
System Suitability Tests (SST) only
Cost
High (Time & Labor intensive)
Low ($)
Low ($)
Risk
Minimal
High (Unknown impurities/solvents)
Critical (Quantification errors)
Expert Insight:
Do not rely solely on a vendor's Certificate of Analysis (CoA) for quantitative work. Commercial building blocks often contain significant residual solvents (DMF, DMSO) or inorganic salts (from Vilsmeier-Haack workup) that are invisible to UV-HPLC but depress the assay value.[1][2] Option A is the only viable path for regulated drug development.[1][2]
Qualification Workflow: Establishing the "Gold Standard"
To generate a Qualified Primary Standard from a commercial source (Option B), you must perform a "Mass Balance" characterization.[1][2] This protocol ensures the assigned purity accounts for all non-analyte mass.[1][2]
Diagram 1: Reference Standard Qualification Workflow
Caption: Logical workflow to convert raw chemical material into a qualified reference standard via Mass Balance approach.
Experimental Protocols
Protocol A: Chromatographic Purity (HPLC-UV)
This method separates the target from potential regioisomers (e.g., 6-Chloro-4-hydroxy...) and degradation products.[1][2]
Instrument: HPLC with PDA/UV Detector (Agilent 1200 or equivalent).
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).[1][2]
Mobile Phase A: 0.1% Formic Acid in Water (Maintains phenol protonation).[1][2]
Detection: 280 nm (Indole characteristic) and 320 nm (Aldehyde conjugation).[1][2]
Temperature: 30°C.
Self-Validating Logic:
Specificity Check: Inject a sample exposed to H₂O₂ (oxidative stress).[1][2] The 4-hydroxy group is susceptible to quinone formation.[1][2] If the main peak resolves from the degradation product, the method is specific.[1][2]
Protocol B: Structure Confirmation (NMR)
The 4-hydroxy and 5-chloro substitution pattern is unique.[1][2] You must verify the coupling pattern to rule out isomers.[1][2]
Solvent: DMSO-d₆ (Indoles have poor solubility in CDCl₃).[1]
Key Signals to Monitor:
Aldehyde Proton (-CHO): Singlet at ~9.8–10.2 ppm.[1][2]
Indole NH: Broad singlet at ~12.0–12.5 ppm (Exchangeable with D₂O).[1][2]
Aromatic Region:
Look for Ortho-coupling (d, J~8Hz) if 6,7-protons are adjacent.[1][2]
Crucial for 5-Cl, 4-OH: The 4-position is substituted (OH), 5-position is substituted (Cl).[1][2] You should see protons at C2, C6, and C7.[1][2]
C2-H: Singlet or small doublet (long range) at ~8.2 ppm.
C6-H & C7-H: An AB system (two doublets) indicates the 6,7 positions are unsubstituted.[1][2]
Calculation of Potency (Mass Balance)
To assign a quantitative "Assay" value (on an "as is" basis) to your standard, use the following industry-standard equation. This is superior to "Area Normalization" which ignores water and salts.[1][2]
Understanding potential impurities is vital for specificity.[1][2] The Vilsmeier-Haack formylation can sometimes occur at the N-1 position or C-2 position if conditions vary, though C-3 is favored.[1][2]
Diagram 2: Potential Impurity Landscape
Caption: Common impurities arising from synthesis (dotted) and degradation (solid) pathways.
References
International Conference on Harmonisation (ICH). (2006).[1][2] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
Personal protective equipment for handling 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde
As a Senior Application Scientist, I design laboratory safety protocols not as mere compliance checklists, but as self-validating systems grounded in chemical causality. Handling reactive intermediates like 5-Chloro-4-hy...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I design laboratory safety protocols not as mere compliance checklists, but as self-validating systems grounded in chemical causality. Handling reactive intermediates like 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde (CAS: 1227575-88-3) requires a deep understanding of why the molecule behaves the way it does[1]. By understanding its molecular mechanisms, we can implement precise, highly effective logistical and safety operations.
Below is the comprehensive operational and safety guide for handling this compound during drug development and synthetic workflows.
Hazard Causality & Chemical Profiling
To handle this compound safely, we must first understand the mechanistic drivers behind its Globally Harmonized System (GHS) hazard classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].
The Causality of Irritation:
The hazard profile of this molecule is directly tied to its C-3 carbaldehyde group. This functional group is a potent electrophile. Upon contact with biological tissues (skin, respiratory tract, or ocular mucosa), the aldehyde undergoes rapid condensation reactions with primary amines—specifically the
-amino groups of lysine residues in biological proteins[3].
This reaction forms a covalent Schiff base (imine) adduct , which haptenizes the protein, altering its structure and triggering a localized immune response that manifests as acute tissue irritation and potential sensitization[4]. Furthermore, the lipophilic 5-chloro-indole core facilitates rapid transdermal and transmucosal penetration, lowering the threshold for exposure and exacerbating the sensitization potential[5].
Fig 1: Mechanistic pathway of tissue irritation via Schiff base formation.
Mandatory Personal Protective Equipment (PPE) Matrix
Based on the chemical causality outlined above, standard laboratory PPE is insufficient. The following self-validating PPE system is mandatory to prevent electrophilic haptenation[6].
PPE Component
Specification Standard
Scientific Rationale & Causality
Hand Protection
Nitrile Gloves (EN 374, min 0.11mm)
Nitrile provides superior permeation resistance to halogenated aromatic compounds compared to latex, preventing transdermal penetration of the lipophilic indole core.
Eye Protection
Tight-fitting Safety Goggles (EN 166 / NIOSH)
Standard safety glasses leave gaps. Tight-fitting goggles prevent aerosolized Schiff-base-forming particulates from contacting ocular proteins.
Body Protection
Flame-Resistant Lab Coat
Prevents dermal accumulation of fine powders and mitigates risks associated with electrostatic discharge during powder transfer.
Respiratory
N95/P100 Particulate Respirator
Mandatory if handling outside a ventilated enclosure to prevent inhalation of micro-dust and subsequent respiratory mucosa haptenation.
Operational Workflow & Step-by-Step Methodology
Every step in this handling protocol is designed to minimize aerosolization and prevent electrostatic discharge.
Step 1: Environmental Validation
Action: Verify that the chemical fume hood has a face velocity between 0.4 and 0.6 m/s.
Validation: Check the digital airflow monitor. Do not proceed if the alarm is active.
Step 2: PPE Integrity Check
Action: Don the PPE listed in the matrix.
Validation: Inflate nitrile gloves manually to inspect for micro-tears before putting them on.
Step 3: Anti-Static Weighing & Transfer
Action: Use grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel) to transfer the powder.
Rationale: Fine organic powders can form explosive dust-air mixtures. Static electricity generated by standard plastic spatulas can act as an ignition source.
Step 4: Dissolution & Experimentation
Action: Dissolve the compound in anhydrous solvents (e.g., DMSO or DMF) directly within the fume hood. Cap the vial tightly before removing it from the hood.
Rationale: Once in solution, the risk of inhalation drops significantly, but dermal permeation risk increases. Keep the vial sealed during transport.
Fig 2: Operational workflow and emergency spill response logic.
Spill Response & Disposal Plan
In the event of a spill, standard sweeping will aerosolize the reactive aldehyde, leading to widespread respiratory hazards. Follow this containment protocol:
Step 1: Isolation & Evacuation
Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust draw over the spill area.
Step 2: Wet-Wiping Containment (For Powders)
Do not dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of isopropanol or water) to bind the dust, then wipe it up using absorbent pads.
Step 3: Absorbent Containment (For Solutions)
If the compound is spilled while in solution, cover the liquid with an inert absorbent material such as vermiculite or dry sand.
Step 4: Terminal Disposal
Place all contaminated wipes, absorbents, and gloves into a chemically resistant, sealable hazardous waste container. The material must be disposed of via a licensed professional waste disposal service using a chemical incinerator equipped with an afterburner and scrubber[7].
References
Capot Chemical. "MSDS of 6-amino-1H-indole-3-carbaldehyde". Capot Chemical Safety Data. URL: [Link]
National Center for Biotechnology Information. "Indole-3-Carboxaldehyde". PubChem. URL: [Link]
Natsch, A., et al. "Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency". NIH PubMed Central. URL: [Link]
Natsch, A., et al. "Chemical Reactivity and Skin Sensitization Potential for Benzaldehydes: Can Schiff Base Formation Explain Everything?". ACS Publications. URL: [Link]